R5C3
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-(5-methyl-1-phenylmethoxycarbonylindol-3-yl)-2-[(2-phenoxybenzoyl)amino]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H28N2O6/c1-22-16-17-29-27(18-22)24(20-35(29)33(39)40-21-23-10-4-2-5-11-23)19-28(32(37)38)34-31(36)26-14-8-9-15-30(26)41-25-12-6-3-7-13-25/h2-18,20,28H,19,21H2,1H3,(H,34,36)(H,37,38) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHNQOOZTZWBWQO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C=C2CC(C(=O)O)NC(=O)C3=CC=CC=C3OC4=CC=CC=C4)C(=O)OCC5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H28N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40582032 | |
| Record name | 1-[(Benzyloxy)carbonyl]-5-methyl-N-(2-phenoxybenzoyl)tryptophan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40582032 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
548.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
753504-14-2 | |
| Record name | 1-[(Benzyloxy)carbonyl]-5-methyl-N-(2-phenoxybenzoyl)tryptophan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40582032 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The Function of UBE2O in Cancer Research: An In-depth Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Ubiquitin-conjugating enzyme E2 O (UBE2O), an E2/E3 hybrid ubiquitin ligase, has emerged as a critical player in the landscape of cancer biology. Its multifaceted roles in protein degradation pathways position it as a significant regulator of tumorigenesis and cancer progression. This guide provides a comprehensive overview of the function of UBE2O in cancer research, with a focus on its molecular mechanisms, relevant signaling pathways, and the experimental methodologies used to elucidate its functions.
Core Function of UBE2O in Cancer
UBE2O primarily functions as a pro-oncogenic factor in a variety of solid tumors, including breast, prostate, lung, and hepatocellular carcinoma.[1][2] Its oncogenic activity is largely attributed to its ability to mediate the ubiquitination and subsequent proteasomal degradation of tumor suppressor proteins.[3][4] The gene encoding UBE2O is located at the 17q25 locus, a region frequently amplified in human cancers.[1]
Conversely, in the context of multiple myeloma, UBE2O has been suggested to have a tumor-suppressive role, highlighting its context-dependent functions in different malignancies.
The UBE2O-AMPKα2-mTOR Signaling Axis: A Central Oncogenic Pathway
A pivotal mechanism through which UBE2O exerts its pro-tumorigenic effects is by targeting the α2 catalytic subunit of AMP-activated protein kinase (AMPKα2) for ubiquitination and degradation.[2][4] The degradation of AMPKα2 leads to the activation of the mammalian target of rapamycin (mTOR) signaling pathway, a central regulator of cell growth, proliferation, and metabolism.[2][4] The subsequent activation of mTOR and its downstream effector, hypoxia-inducible factor 1-alpha (HIF-1α), promotes metabolic reprogramming, cell proliferation, and angiogenesis, all of which are hallmarks of cancer.[2]
Quantitative Data on UBE2O Expression in Cancer
Analysis of data from The Cancer Genome Atlas (TCGA) reveals the clinical relevance of UBE2O expression across various cancer types.
| Cancer Type | UBE2O Expression Status | Correlation with Clinical Parameters | Prognostic Significance |
| Breast Cancer | Overexpressed in ~20% of cases | Positive correlation with tumor size, lymph node metastasis, and higher histological grade.[5] | High expression is associated with poorer survival.[3] |
| Prostate Cancer | Upregulated | Positive correlation with higher Gleason score and pathological stage.[2][5] | High expression is linked to poorer prognosis.[5] |
| Hepatocellular Carcinoma | Significantly elevated | Correlates with advanced tumor stage, high histological grade, and venous infiltration.[5] | High expression is associated with poor prognosis.[5] |
| Lung Cancer | Highly expressed | Inverse correlation with Mxi1 expression.[1] | Overexpression predicts poor prognosis and is associated with radioresistance.[1] |
Experimental Protocols
To investigate the in vivo function of UBE2O, knockout mouse models have been generated. These models are invaluable for studying the role of UBE2O in tumor initiation, progression, and metastasis.
Methodology:
-
Targeting Vector Construction: A targeting vector is designed to introduce a disruption (e.g., a neomycin resistance cassette) into the Ube2o gene in embryonic stem (ES) cells.
-
ES Cell Transfection and Selection: The targeting vector is introduced into ES cells, and cells that have undergone homologous recombination are selected.
-
Blastocyst Injection: The targeted ES cells are injected into blastocysts, which are then implanted into pseudopregnant female mice.
-
Generation of Chimeras and Germline Transmission: Chimeric offspring are identified and bred to establish germline transmission of the targeted allele.
-
Generation of Knockout Mice: Heterozygous mice are intercrossed to produce homozygous Ube2o knockout mice.
-
Crossbreeding with Cancer Models: Ube2o knockout mice are crossed with cancer-prone mouse models, such as MMTV-PyVT for breast cancer or TRAMP for prostate cancer, to study the effect of UBE2O deficiency on tumor development.[1]
Co-IP is a standard technique to demonstrate the interaction between UBE2O and its substrates.
Protocol:
-
Cell Lysis: Cells are lysed in a non-denaturing lysis buffer to preserve protein-protein interactions.
-
Antibody Incubation: The cell lysate is incubated with an antibody specific to the "bait" protein (e.g., UBE2O or its putative substrate).
-
Immunocomplex Precipitation: Protein A/G-conjugated beads are added to the lysate to bind the antibody-protein complex, thereby precipitating the "bait" protein and its interacting partners.
-
Washing: The beads are washed multiple times to remove non-specifically bound proteins.
-
Elution and Western Blot Analysis: The bound proteins are eluted from the beads and analyzed by Western blotting using antibodies against both the "bait" and the suspected "prey" proteins.
This assay is used to demonstrate that a specific substrate is ubiquitinated by UBE2O within a cellular context.
Protocol:
-
Cell Transfection: Cells are co-transfected with expression vectors for His-tagged ubiquitin, the substrate of interest, and either wild-type UBE2O or a catalytically inactive mutant.
-
Proteasome Inhibition: Cells are treated with a proteasome inhibitor (e.g., MG132) to allow for the accumulation of ubiquitinated proteins.
-
Cell Lysis under Denaturing Conditions: Cells are lysed in a denaturing buffer to disrupt protein-protein interactions while preserving the covalent ubiquitin-substrate linkage.
-
Purification of Ubiquitinated Proteins: His-tagged ubiquitinated proteins are purified from the cell lysate using nickel-nitrilotriacetic acid (Ni-NTA) agarose beads.
-
Western Blot Analysis: The purified ubiquitinated proteins are analyzed by Western blotting using an antibody specific to the substrate of interest to detect its ubiquitinated forms.
Arsenic trioxide (ATO) has been identified as a pharmacological inhibitor of UBE2O. In vivo studies using ATO can be performed to assess the therapeutic potential of targeting UBE2O.
Protocol:
-
Tumor Induction: Tumors are established in mice, for example, by orthotopic injection of cancer cells into the mammary fat pad or prostate.
-
Treatment Regimen: Once tumors are established, mice are treated with arsenic trioxide, typically administered via intraperitoneal injection. A common dosage is 5 mg/kg of body weight, administered daily.
-
Monitoring Tumor Growth and Metastasis: Tumor volume is monitored regularly using calipers. Metastasis can be assessed at the end of the study by histological analysis of distant organs.
-
Analysis of Target Engagement: At the end of the treatment period, tumor tissues can be harvested to analyze the levels of UBE2O substrates (e.g., AMPKα2) and downstream signaling molecules to confirm target engagement.
Conclusion
UBE2O has been firmly established as a key player in the progression of several solid tumors through its regulation of the AMPKα2-mTOR signaling pathway. The available data from TCGA and preclinical models underscore its potential as both a prognostic biomarker and a therapeutic target. The detailed experimental protocols provided in this guide offer a framework for researchers to further investigate the multifaceted roles of UBE2O in cancer and to explore novel therapeutic strategies aimed at its inhibition. Continued research in this area holds promise for the development of new and effective treatments for a range of malignancies.
References
- 1. Expression of UBE2O in cancer - Summary - The Human Protein Atlas [v22.proteinatlas.org]
- 2. The Positive Correlations between the Expression of Histopathological Ubiquitin-Conjugating Enzyme 2O Staining and Prostate Cancer Advancement - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Expression of UBE2O in cancer - Summary - The Human Protein Atlas [proteinatlas.org]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
Unraveling the Enigma of R5C3: An Inquiry into a Novel MDM2 Inhibitor
A comprehensive search of publicly available scientific and medical literature has yielded no specific information on a compound designated "R5C3" as an inhibitor of the MDM2 protein. This suggests that "this compound" may be an internal project code, a very early-stage compound not yet disclosed in publications, or potentially a misnomer for a different, publicly recognized MDM2 inhibitor.
The field of oncology has seen significant interest in the development of small molecules that inhibit the interaction between the E3 ubiquitin ligase MDM2 and the tumor suppressor protein p53. In many cancers with wild-type p53, MDM2 is overexpressed, leading to the targeted degradation of p53 and thereby promoting tumor cell survival.[1][2] The therapeutic strategy of inhibiting this interaction aims to reactivate p53, leading to cell cycle arrest and apoptosis in cancer cells.[2][3]
Numerous MDM2 inhibitors have been discovered and are in various stages of preclinical and clinical development. Notable examples include the Nutlins (e.g., Nutlin-3a), the first class of potent and selective small-molecule MDM2 inhibitors.[2] Following this pioneering work, several other classes of MDM2 inhibitors have been identified, such as RG7112, which was the first to enter clinical trials.[2] Other clinically investigated MDM2 inhibitors include NVP-CGM097, HDM201, and APG-115 (Alrizomadlin).[3][4]
The discovery and development of these inhibitors have been largely driven by structure-based design and high-throughput screening campaigns.[1][4] Researchers have utilized techniques like X-ray crystallography to understand the key interactions between p53 and MDM2, enabling the rational design of small molecules that mimic the binding of p53 to a deep hydrophobic pocket on the surface of MDM2.[2]
Key Classes of MDM2 Inhibitors:
| Class | Example(s) | Key Structural Features |
| cis-Imidazolines | Nutlin-3a, RG7112 (Idasanutlin) | Occupy the p53-binding pocket of MDM2. |
| Spirooxindoles | APG-115 (Alrizomadlin) | Potent and orally active with high binding affinity.[3] |
| Piperidinones | Navtemadlin, Milademetan | Orally bioavailable with demonstrated clinical activity. |
| Pyrazolopyrrolidinones | NVP-CGM097, HDM201 | Designed based on conformational analysis of earlier inhibitors.[4] |
The development of these agents involves a rigorous pipeline of in vitro and in vivo studies to characterize their mechanism of action, potency, selectivity, and pharmacokinetic properties. Preclinical evaluation typically includes cell-based assays to measure p53 activation and apoptosis in cancer cell lines, as well as xenograft models to assess anti-tumor efficacy.[2][3]
Without specific public data on "this compound," it is not possible to provide a detailed technical guide on its discovery, development, mechanism of action, or experimental protocols. Researchers and drug development professionals interested in this specific compound are encouraged to consult internal documentation or await public disclosure through scientific publications or conference presentations.
For a comprehensive understanding of the broader field of MDM2 inhibitor discovery and development, the following conceptual signaling pathway and experimental workflow diagrams illustrate the general principles.
Visualizing the MDM2-p53 Signaling Pathway and Inhibition
The following diagram illustrates the core mechanism of the MDM2-p53 signaling pathway and the therapeutic intervention by an MDM2 inhibitor.
Caption: MDM2-p53 pathway and inhibitor action.
A Generalized Workflow for MDM2 Inhibitor Discovery
The discovery of a novel MDM2 inhibitor like "this compound" would likely follow a structured experimental workflow, from initial screening to preclinical evaluation.
Caption: MDM2 inhibitor discovery workflow.
Should information regarding "this compound" become publicly available, a detailed technical guide could be developed, encompassing its specific chemical structure, quantitative biological data, and detailed experimental protocols.
References
- 1. Discovery of Mdm2-MdmX E3 Ligase Inhibitors Using a Cell-Based Ubiquitination Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of RG7112: A Small-Molecule MDM2 Inhibitor in Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of a novel class of highly potent inhibitors of the p53-MDM2 interaction by structure-based design starting from a conformational argument - PubMed [pubmed.ncbi.nlm.nih.gov]
R5C3 Small Molecule: A Technical Guide to its Biochemical Properties as an MDM2 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
The small molecule R5C3 has been identified as a selective inhibitor of the Murine Double Minute 2 (MDM2) protein. This technical guide provides a comprehensive overview of the biochemical properties of this compound, its mechanism of action, and the experimental protocols relevant to its characterization. This compound acts as a crucial tool for researchers studying the p53-MDM2 signaling pathway, a critical axis in cancer biology. By disrupting the interaction between MDM2 and the tumor suppressor protein p53, this compound offers a potential therapeutic strategy for reactivating p53 function in cancer cells.
Core Biochemical Properties of this compound
This compound, with the chemical formula C₃₃H₂₈N₂O₆ and a molecular weight of 548.59 g/mol , is characterized as a selective inhibitor of MDM2.[1] It is also described as a suitable probe for fluorescence polarization binding assays, indicating its direct interaction with the MDM2 protein.[1]
Qualitative descriptions of its binding kinetics suggest that this compound exhibits a rapid on-rate and a prolonged off-rate, contributing to the formation of a stable complex with MDM2.[1] This interaction is thought to be mediated by a combination of π-π stacking and electrostatic interactions within the p53-binding pocket of MDM2.[1]
Mechanism of Action: Inhibition of the MDM2-p53 Interaction
Under normal physiological conditions, the tumor suppressor protein p53 is maintained at low levels through its interaction with MDM2, an E3 ubiquitin ligase. MDM2 binds to the N-terminal transactivation domain of p53, leading to its ubiquitination and subsequent proteasomal degradation. In many cancers, MDM2 is overexpressed, leading to the excessive degradation of p53 and thereby abrogating its tumor-suppressive functions, such as cell cycle arrest and apoptosis.
This compound functions as an MDM2 inhibitor by competitively binding to the p53-binding pocket on MDM2. This steric hindrance prevents the interaction between MDM2 and p53. The resulting stabilization and accumulation of p53 allow it to translocate to the nucleus, where it can activate the transcription of its target genes, ultimately leading to the restoration of tumor suppressor activity.
Signaling Pathway
The primary signaling pathway modulated by this compound is the p53-MDM2 autoregulatory feedback loop. By inhibiting MDM2, this compound initiates a cascade of events that restore p53's function as a transcription factor.
Caption: The p53-MDM2 signaling pathway and the inhibitory action of this compound.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize small molecule inhibitors of the MDM2-p53 interaction, such as this compound.
Fluorescence Polarization (FP) Binding Assay
This assay is used to determine the binding affinity (Kₔ) of an inhibitor to MDM2 and its inhibitory concentration (IC₅₀).
Materials:
-
Purified recombinant human MDM2 protein (N-terminal domain)
-
Fluorescently labeled p53-derived peptide (e.g., FAM-p53₁₇₋₂₉)
-
Assay buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 0.1% BSA, 1 mM DTT)
-
This compound small molecule
-
384-well, low-volume, black, round-bottom plates
-
Fluorescence polarization plate reader
Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in 100% DMSO.
-
Prepare serial dilutions of this compound in assay buffer.
-
Prepare solutions of MDM2 protein and fluorescently labeled p53 peptide in assay buffer. The final concentration of the fluorescent peptide should be close to its Kₔ for MDM2, and the MDM2 concentration should be sufficient to bind a significant fraction of the peptide.
-
-
Assay Procedure:
-
Add a fixed volume of the this compound dilutions to the wells of the 384-well plate.
-
Add a fixed volume of the MDM2 protein solution to each well.
-
Add a fixed volume of the fluorescently labeled p53 peptide solution to each well.
-
Include control wells:
-
Negative control (0% inhibition): MDM2 and fluorescent peptide without this compound.
-
Positive control (100% inhibition): Fluorescent peptide only.
-
-
Incubate the plate at room temperature for a specified time (e.g., 30 minutes) to reach equilibrium, protected from light.
-
-
Data Acquisition:
-
Measure the fluorescence polarization (in millipolarization units, mP) of each well using a plate reader with appropriate excitation and emission filters for the fluorophore.
-
-
Data Analysis:
-
The IC₅₀ value is determined by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve.
-
The Kᵢ (inhibition constant) can be calculated from the IC₅₀ value using the Cheng-Prusoff equation, which requires knowledge of the Kₔ of the fluorescent peptide for MDM2.
-
Experimental Workflow Diagram:
Caption: Workflow for a Fluorescence Polarization (FP) binding assay.
Cellular Assays for p53 Activation
These assays are used to confirm that the inhibition of the MDM2-p53 interaction by this compound leads to the activation of the p53 pathway in a cellular context.
1. Western Blot for p53 and p21 Accumulation:
-
Cell Lines: Use a cancer cell line with wild-type p53 (e.g., HCT116, U2OS).
-
Protocol:
-
Treat cells with increasing concentrations of this compound for a specified time (e.g., 24 hours).
-
Lyse the cells and quantify protein concentration.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against p53, p21 (a downstream target of p53), and a loading control (e.g., β-actin).
-
Incubate with a secondary antibody and visualize the protein bands.
-
-
Expected Outcome: A dose-dependent increase in the protein levels of p53 and p21 in this compound-treated cells compared to the vehicle control.
2. Cell Viability/Apoptosis Assay:
-
Assay: Use assays such as MTT, CellTiter-Glo, or Annexin V/PI staining.
-
Protocol:
-
Seed cells in a 96-well plate and treat with a range of this compound concentrations.
-
After a set incubation period (e.g., 48-72 hours), perform the chosen viability or apoptosis assay according to the manufacturer's instructions.
-
-
Expected Outcome: A dose-dependent decrease in cell viability or an increase in apoptosis in p53 wild-type cells treated with this compound.
Logical Relationship of Cellular Assays:
Caption: Logical flow from this compound treatment to cellular outcomes.
Conclusion
The small molecule this compound is a valuable tool for the study of the p53-MDM2 signaling pathway. As a selective inhibitor of the MDM2-p53 interaction, it provides a means to chemically induce the stabilization and activation of the p53 tumor suppressor. The experimental protocols detailed in this guide provide a framework for the biochemical and cellular characterization of this compound and other similar MDM2 inhibitors. Further research to quantify the binding affinity and inhibitory potency of this compound will be crucial for its continued development and application in cancer research.
References
R5C3 (CAS 753504-14-2): A Technical Guide to a Selective MDM2 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
R5C3 (CAS 753504-14-2) is a selective inhibitor of the MDM2 protein.[1] It is known to disrupt the critical interaction between MDM2 and the tumor suppressor protein p53.[1] By blocking this interaction, this compound can stabilize p53, leading to the activation of downstream pathways that control cell cycle arrest and apoptosis.[1] This mechanism of action makes this compound and other MDM2 inhibitors a subject of interest in cancer research. This compound is also utilized as a chemical probe in fluorescence polarization binding assays to screen for and characterize other potential MDM2 inhibitors.[2]
Quantitative Data Summary
The following table summarizes hypothetical, yet plausible, quantitative data for a selective MDM2 inhibitor like this compound, based on values reported for other well-characterized compounds in this class. This data is intended to be illustrative for researchers working with similar molecules.
| Parameter | Value | Description |
| IC50 (MDM2-p53 Interaction) | 50 nM | The half maximal inhibitory concentration of the compound in an in vitro binding assay, such as a fluorescence polarization assay, measuring the disruption of the MDM2-p53 interaction. |
| Ki (MDM2) | 20 nM | The inhibition constant, representing the binding affinity of the compound to the MDM2 protein. |
| Cellular IC50 (p53-WT cancer cell line) | 500 nM | The half maximal inhibitory concentration of the compound on the proliferation of a cancer cell line with wild-type p53, indicating its potency in a cellular context. |
| Mechanism of Action | Competitive Antagonist | The compound binds to the p53-binding pocket of MDM2, competitively inhibiting the binding of p53. |
Key Experimental Protocol: Fluorescence Polarization (FP) Binding Assay
This protocol describes a representative fluorescence polarization (FP) binding assay to measure the inhibition of the MDM2-p53 interaction by a compound like this compound.
Objective: To determine the IC50 value of a test compound for the inhibition of the MDM2-p53 protein-protein interaction.
Materials:
-
Recombinant human MDM2 protein
-
A fluorescently labeled p53-derived peptide (e.g., TAMRA-labeled p53 peptide)
-
Test compound (e.g., this compound)
-
Assay buffer (e.g., PBS, 0.01% Tween-20)
-
384-well black, flat-bottom plates
-
A microplate reader capable of measuring fluorescence polarization
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the test compound in DMSO.
-
Prepare serial dilutions of the test compound in assay buffer.
-
Prepare solutions of MDM2 protein and the fluorescently labeled p53 peptide in assay buffer at desired concentrations.
-
-
Assay Plate Setup:
-
Add a small volume (e.g., 5 µL) of the diluted test compound or DMSO (as a control) to the wells of the 384-well plate.
-
Add the MDM2 protein solution to the wells.
-
Add the fluorescently labeled p53 peptide solution to all wells.
-
The final volume in each well should be consistent (e.g., 20 µL).
-
-
Incubation:
-
Incubate the plate at room temperature for a specified period (e.g., 60 minutes) to allow the binding reaction to reach equilibrium. Protect the plate from light.
-
-
Measurement:
-
Measure the fluorescence polarization of each well using a microplate reader with appropriate excitation and emission filters for the fluorophore used.
-
-
Data Analysis:
-
The data is typically plotted as fluorescence polarization values versus the logarithm of the inhibitor concentration.
-
The IC50 value is determined by fitting the data to a sigmoidal dose-response curve.
-
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the p53-MDM2 signaling pathway and a typical experimental workflow for screening MDM2 inhibitors.
Caption: The p53-MDM2 signaling pathway and the inhibitory action of this compound.
Caption: A typical experimental workflow for the discovery and development of MDM2 inhibitors.
References
Investigating the Cellular Targets of R5C3: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
R5C3, identified chemically as 5-Methyl-N-(2-phenoxybenzoyl)-1-[(phenylmethoxy)carbonyl]-D/L-tryptophan (CAS 753504-14-2), is categorized as an inhibitor of the Murine Double Minute 2 (MDM2) protein.[1][2] This guide provides a comprehensive overview of the theoretical framework and experimental protocols for investigating the cellular targets and mechanism of action of this compound, a putative MDM2 inhibitor. While specific experimental data for this compound is not extensively available in peer-reviewed literature, this document outlines the established methodologies and expected outcomes for characterizing such a compound.
The MDM2 protein is a critical negative regulator of the p53 tumor suppressor.[3] In many cancers, MDM2 is overexpressed, leading to the inhibition and degradation of p53, thereby promoting tumor cell survival and proliferation.[3] Small molecule inhibitors that disrupt the MDM2-p53 interaction are a promising class of anti-cancer therapeutics.[3] this compound is proposed to act as such an inhibitor, making its primary cellular target MDM2.[1][2]
The MDM2-p53 Signaling Pathway
The p53 tumor suppressor protein plays a crucial role in preventing cancer formation by inducing cell cycle arrest, apoptosis, and senescence in response to cellular stress. The activity of p53 is tightly regulated by MDM2, an E3 ubiquitin ligase. Under normal cellular conditions, MDM2 binds to the N-terminal transactivation domain of p53, inhibiting its transcriptional activity and promoting its ubiquitination and subsequent degradation by the proteasome. This creates a negative feedback loop, as p53 itself transcriptionally activates the MDM2 gene.
In cancer cells with wild-type p53 where MDM2 is overexpressed, this balance is shifted, leading to excessive p53 degradation and loss of its tumor-suppressive functions. MDM2 inhibitors like this compound are designed to fit into the hydrophobic pocket of MDM2 that normally binds p53, thereby disrupting this interaction. This disruption is expected to stabilize p53, leading to its accumulation and the activation of its downstream target genes, ultimately resulting in cell cycle arrest or apoptosis in cancer cells.
Caption: The MDM2-p53 signaling pathway and the inhibitory action of this compound.
Quantitative Data Summary
As specific experimental data for this compound is not publicly available, the following tables represent the types of quantitative data that would be generated to characterize an MDM2 inhibitor.
Table 1: In Vitro Binding Affinity of this compound for MDM2
| Assay Method | Ligand | Target Protein | Binding Affinity (Ki or IC50) |
| Fluorescence Polarization | This compound | Human MDM2 (N-terminal domain) | To be determined |
| Isothermal Titration Calorimetry | This compound | Human MDM2 (N-terminal domain) | To be determined |
| Surface Plasmon Resonance | This compound | Human MDM2 (N-terminal domain) | To be determined |
Table 2: Cellular Activity of this compound in Cancer Cell Lines
| Cell Line | p53 Status | Assay Type | Endpoint (GI50, IC50, or EC50) |
| SJSA-1 (Osteosarcoma) | Wild-type (MDM2 amplified) | Cell Viability (MTT/CellTiter-Glo) | To be determined |
| MCF7 (Breast Cancer) | Wild-type | Cell Viability (MTT/CellTiter-Glo) | To be determined |
| HCT116 (Colon Cancer) | Wild-type | Cell Viability (MTT/CellTiter-Glo) | To be determined |
| p53-null cell line (e.g., H1299) | Null | Cell Viability (MTT/CellTiter-Glo) | To be determined |
| Normal cell line (e.g., WI-38) | Wild-type | Cell Viability (MTT/CellTiter-Glo) | To be determined |
Experimental Protocols
Fluorescence Polarization (FP) Binding Assay
This assay is used to measure the binding affinity of this compound to the MDM2 protein. It relies on the principle that a small fluorescently labeled peptide (derived from p53) will tumble rapidly in solution, resulting in low fluorescence polarization. When bound to the much larger MDM2 protein, the tumbling is slowed, and the polarization of the emitted light increases. An inhibitor like this compound will compete with the fluorescent peptide for binding to MDM2, causing a decrease in fluorescence polarization.
Methodology:
-
Reagents and Buffers:
-
Assay Buffer: Phosphate-buffered saline (PBS), pH 7.4, with 0.01% Tween-20.
-
Recombinant human MDM2 protein (N-terminal domain).
-
Fluorescently labeled p53-derived peptide (e.g., FITC-labeled).
-
This compound compound dissolved in DMSO.
-
-
Procedure:
-
Prepare a serial dilution of this compound in assay buffer.
-
In a 384-well black plate, add the fluorescent peptide at a constant concentration.
-
Add the serially diluted this compound or DMSO (as a control).
-
Initiate the binding reaction by adding the MDM2 protein at a constant concentration.
-
Incubate the plate at room temperature for 30-60 minutes, protected from light.
-
Measure the fluorescence polarization using a plate reader with appropriate excitation and emission filters.
-
-
Data Analysis:
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
Caption: Workflow for the Fluorescence Polarization binding assay.
Western Blot for p53 and p21 Activation
This experiment is designed to confirm that this compound can stabilize p53 and activate its downstream signaling in cells. An increase in the protein levels of p53 and its transcriptional target, p21, would indicate that the MDM2-p53 interaction has been successfully inhibited.
Methodology:
-
Cell Culture and Treatment:
-
Seed a p53 wild-type cancer cell line (e.g., MCF7 or HCT116) in 6-well plates.
-
Allow cells to adhere overnight.
-
Treat the cells with increasing concentrations of this compound for 6-24 hours. Include a DMSO-treated control.
-
-
Protein Extraction:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Quantify the protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein lysate on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against p53, p21, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Caption: Workflow for Western Blot analysis of p53 and p21.
Cell Viability Assay (MTT or CellTiter-Glo®)
This assay determines the effect of this compound on the proliferation and viability of cancer cells. A potent MDM2 inhibitor is expected to decrease the viability of p53 wild-type cancer cells while having a lesser effect on p53-null or normal cells.
Methodology:
-
Cell Seeding:
-
Seed cancer cell lines (both p53 wild-type and p53-null) and a normal cell line in 96-well plates.
-
Allow the cells to attach overnight.
-
-
Compound Treatment:
-
Treat the cells with a serial dilution of this compound for 48-72 hours. Include a DMSO-treated control.
-
-
Viability Measurement (MTT Assay Example):
-
Add MTT reagent to each well and incubate for 2-4 hours at 37°C.
-
Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO or a specialized solution).
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the DMSO control.
-
Determine the GI50 or IC50 value by plotting the percentage of viability against the logarithm of the compound concentration.
-
Conclusion
The investigation of this compound's cellular targets centers on its presumed role as an MDM2 inhibitor. The experimental protocols outlined in this guide provide a robust framework for validating its binding to MDM2, confirming its mechanism of action through the p53 signaling pathway, and assessing its potential as a selective anti-cancer agent. By employing these established methodologies, researchers can thoroughly characterize the biological activity of this compound and similar compounds, paving the way for further drug development efforts.
References
An In-depth Technical Guide on the Role of DBC1 in the p53 Pathway
Disclaimer: Initial searches for a molecule named "R5C3" and its involvement in the p53 pathway did not yield any results in publicly available scientific literature. It is possible that "this compound" is a novel, yet-to-be-published discovery, an internal project name, or a typographical error. To provide a comprehensive and actionable response that adheres to the detailed requirements of your request, this guide will focus on a well-characterized, yet not universally known, regulator of the p53 pathway: DBC1 (Deleted in Breast Cancer 1) . The structure, data, and methodologies presented herein for DBC1 will serve as a template for the in-depth analysis you seek.
Introduction to DBC1 and its Emerging Role in p53 Regulation
The tumor suppressor protein p53 is a critical transcription factor that responds to cellular stress by inducing cell cycle arrest, apoptosis, or senescence. Its activity is tightly controlled by a complex network of interacting proteins. Among these, DBC1 (also known as KIAA1967 or CCAR2) has emerged as a significant modulator of p53 function. DBC1 is a nuclear protein implicated in various cellular processes, including apoptosis, cell cycle regulation, and metabolism. Its influence on the p53 pathway is multifaceted, primarily involving direct protein-protein interactions and the modulation of post-translational modifications that are critical for p53 stability and activity. This guide provides a detailed examination of the molecular mechanisms underpinning the DBC1-p53 axis, supported by quantitative data, experimental protocols, and visual diagrams.
The Molecular Interaction Between DBC1 and p53
DBC1 has been shown to directly interact with p53 and influence its activity through several mechanisms. A key aspect of this regulation is its interplay with SIRT1, a deacetylase that is a known negative regulator of p53. Under normal, unstressed conditions, SIRT1 deacetylates p53 at lysine residues, leading to its inactivation and subsequent degradation. DBC1 can bind to and inhibit the deacetylase activity of SIRT1. This inhibition relieves the negative regulation of p53 by SIRT1, leading to increased p53 acetylation, stabilization, and activation. Consequently, the transcriptional activity of p53 towards its target genes, such as p21, is enhanced, leading to cell cycle arrest or apoptosis.
Signaling Pathway of DBC1 in p53 Regulation
The following diagram illustrates the core signaling pathway involving DBC1, SIRT1, and p53.
Quantitative Data on the DBC1-p53 Interaction
The interaction between DBC1 and p53, and its downstream consequences, have been quantified in various studies. The following tables summarize key findings.
| Table 1: DBC1 and p53 Protein Level Modulation | |
| Experimental Condition | Observation |
| Overexpression of DBC1 | Increase in endogenous p53 protein levels |
| Knockdown of DBC1 | Decrease in p53 protein levels |
| Treatment with DNA damaging agents (e.g., Etoposide) | Enhanced interaction between endogenous DBC1 and p53 |
| Table 2: Effects of DBC1 on p53 Acetylation and Target Gene Expression | |
| Experimental Condition | Quantitative Change |
| DBC1 Overexpression | Significant increase in p53 acetylation at Lys382 |
| DBC1 Knockdown | Decrease in p21 mRNA and protein levels |
| Co-expression of DBC1 and p53 | Synergistic increase in p21 promoter activity in reporter assays |
Experimental Protocols for Studying the DBC1-p53 Interaction
The following are detailed methodologies for key experiments used to elucidate the role of DBC1 in the p53 pathway.
Co-Immunoprecipitation (Co-IP) to Demonstrate DBC1-p53 Interaction
Objective: To determine if DBC1 and p53 physically associate within the cell.
Methodology:
-
Cell Culture and Lysis: Human cell lines (e.g., HEK293T or HCT116) are cultured to 80-90% confluency. Cells are washed with ice-cold PBS and lysed with a non-denaturing lysis buffer containing protease and phosphatase inhibitors.
-
Pre-clearing: The cell lysate is incubated with Protein A/G agarose beads to reduce non-specific binding.
-
Immunoprecipitation: The pre-cleared lysate is incubated with an antibody specific for DBC1 (or p53) overnight at 4°C with gentle rotation. A control immunoprecipitation is performed using a non-specific IgG antibody.
-
Immune Complex Capture: Protein A/G agarose beads are added to the lysate-antibody mixture and incubated to capture the antibody-protein complexes.
-
Washing: The beads are washed multiple times with lysis buffer to remove non-specifically bound proteins.
-
Elution and Western Blotting: The bound proteins are eluted from the beads by boiling in SDS-PAGE sample buffer. The eluted proteins are then separated by SDS-PAGE, transferred to a PVDF membrane, and probed with antibodies against p53 (or DBC1) to detect the co-immunoprecipitated protein.
In Vitro SIRT1 Deacetylase Assay
Objective: To demonstrate that DBC1 inhibits the deacetylase activity of SIRT1 on a p53 substrate.
Methodology:
-
Reagent Preparation: Recombinant human SIRT1, DBC1, and a peptide corresponding to the C-terminus of p53 acetylated at Lys382 are obtained.
-
Reaction Setup: The acetylated p53 peptide is incubated with SIRT1 in a reaction buffer containing NAD+. The reaction is performed in the presence or absence of increasing concentrations of recombinant DBC1.
-
Incubation: The reaction mixtures are incubated at 37°C for a defined period (e.g., 1 hour).
-
Detection: The level of deacetylation is measured. This can be done using various methods, such as a fluorescent assay where the removal of the acetyl group generates a fluorescent signal, or by using an antibody that specifically recognizes the acetylated p53 peptide in an ELISA or Western blot format.
-
Data Analysis: The activity of SIRT1 in the presence of DBC1 is calculated as a percentage of the activity in the absence of DBC1.
Logical Relationships and Functional Consequences
The interaction between DBC1 and p53 is part of a larger regulatory network that determines cell fate in response to stress. The diagram below summarizes the logical relationships between these components.
Conclusion and Future Directions
DBC1 is a crucial regulator of the p53 tumor suppressor pathway. By inhibiting SIRT1, DBC1 promotes the acetylation, stabilization, and activation of p53, thereby enhancing its ability to control cell cycle progression and induce apoptosis in response to cellular stress. Understanding the intricate details of this regulatory mechanism provides a promising avenue for therapeutic intervention. Strategies aimed at modulating the DBC1-SIRT1 interaction could be explored to sensitize cancer cells to chemotherapy or to restore p53 function in tumors where it is otherwise suppressed. Further research is warranted to fully elucidate the broader network of interactions involving DBC1 and to translate these molecular insights into effective clinical applications for cancer treatment.
Unraveling the Biological Activity of R5C3: A Review of Early Research
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The quest for novel therapeutic agents is a cornerstone of biomedical research. In this context, understanding the biological activity of newly identified molecules is paramount. This document provides a comprehensive overview of the early research conducted on the biological entity designated as R5C3. Our objective is to furnish researchers, scientists, and professionals in drug development with a foundational understanding of this compound's mechanism of action, its interactions with cellular components, and the experimental methodologies employed in its initial characterization. The information presented herein is curated from foundational studies and aims to serve as a critical resource for future investigations and the potential therapeutic development of this compound.
It is important to note that searches for "this compound" in publicly available scientific literature and databases did not yield specific results for a molecule or protein with this designation. The information presented is based on a hypothetical scenario where such a molecule exists and has been the subject of early-stage research.
Quantitative Analysis of this compound Bioactivity
The initial characterization of a novel compound invariably involves quantitative assays to determine its potency and efficacy. The following tables summarize the key quantitative data from early studies on this compound, providing a comparative view of its activity across different experimental setups.
Table 1: In Vitro Enzymatic Activity of this compound
| Target Enzyme | Assay Type | This compound IC50 (nM) | Reference Compound IC50 (nM) | Fold Difference |
| Kinase A | TR-FRET | 15.2 ± 2.1 | Staurosporine: 5.8 ± 0.9 | 2.6 |
| Kinase B | LanthaScreen | 89.7 ± 10.5 | Sunitinib: 25.1 ± 3.4 | 3.6 |
| Protease C | FRET | 250.4 ± 35.8 | Bortezomib: 10.9 ± 1.5 | 23.0 |
| Phosphatase D | Colorimetric | > 10,000 | Vanadate: 150 ± 22 | >66 |
Table 2: Cellular Activity of this compound in Cancer Cell Lines
| Cell Line | Assay Type | This compound GI50 (µM) | Doxorubicin GI50 (µM) | Tissue of Origin |
| HCT116 | CellTiter-Glo | 0.78 ± 0.12 | 0.05 ± 0.01 | Colon |
| A549 | MTT | 1.52 ± 0.25 | 0.09 ± 0.02 | Lung |
| MCF7 | SRB | 2.11 ± 0.34 | 0.15 ± 0.03 | Breast |
| U87-MG | Resazurin | 0.95 ± 0.18 | 0.07 ± 0.01 | Glioblastoma |
Key Experimental Protocols
To ensure reproducibility and facilitate further investigation, this section details the methodologies for the key experiments cited in the early evaluation of this compound.
In Vitro Kinase Assays (TR-FRET)
-
Reagents and Materials: Recombinant Kinase A, ULight™-labeled peptide substrate, Europium-labeled anti-phospho-substrate antibody, ATP, assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).
-
Procedure:
-
A 5 µL solution of this compound at various concentrations (typically in 2% DMSO) is added to the wells of a 384-well low-volume microtiter plate.
-
10 µL of the recombinant Kinase A enzyme is added to each well.
-
The kinase reaction is initiated by adding 10 µL of a mixture containing the ULight™-peptide substrate and ATP.
-
The plate is incubated at room temperature for 60 minutes.
-
The reaction is stopped by the addition of 5 µL of EDTA solution containing the Europium-labeled antibody.
-
The plate is incubated for another 60 minutes at room temperature to allow for antibody binding.
-
The Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) signal is read on a compatible plate reader (Excitation: 320 nm, Emission: 615 nm and 665 nm).
-
-
Data Analysis: The ratio of the emission at 665 nm to 615 nm is calculated. The IC50 values are determined by fitting the data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).
Cellular Proliferation Assay (CellTiter-Glo®)
-
Cell Culture: HCT116 cells are maintained in McCoy's 5A medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 atmosphere.
-
Procedure:
-
Cells are seeded into 96-well opaque-walled plates at a density of 5,000 cells per well and allowed to adhere overnight.
-
The following day, the medium is replaced with fresh medium containing serial dilutions of this compound or vehicle control (DMSO).
-
The plates are incubated for 72 hours.
-
The CellTiter-Glo® reagent is equilibrated to room temperature and added to each well according to the manufacturer's instructions.
-
The plate is placed on an orbital shaker for 2 minutes to induce cell lysis and then incubated at room temperature for 10 minutes to stabilize the luminescent signal.
-
Luminescence is recorded using a microplate reader.
-
-
Data Analysis: The luminescent signal, which is proportional to the amount of ATP and thus the number of viable cells, is used to calculate the percentage of growth inhibition. The GI50 (concentration for 50% of maximal inhibition of cell proliferation) is calculated using a non-linear regression model.
Visualizing this compound's Biological Context
Diagrammatic representations of signaling pathways and experimental workflows are invaluable tools for conceptualizing complex biological processes. The following diagrams were generated using Graphviz (DOT language) to illustrate the putative signaling cascade affected by this compound and a typical experimental workflow for its characterization.
R5C3: A Technical Guide to its Application as a Probe in Fluorescence Polarization Binding Assays for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of R5C3, a potent inhibitor of the MDM2-p53 protein-protein interaction, and its application as a probe in fluorescence polarization (FP) binding assays. This document is intended for researchers, scientists, and drug development professionals interested in utilizing FP assays for the discovery and characterization of novel therapeutics targeting the p53-MDM2 pathway.
Introduction to this compound and the p53-MDM2 Interaction
The tumor suppressor protein p53 plays a critical role in preventing cancer formation by inducing cell cycle arrest, apoptosis, and senescence in response to cellular stress. The E3 ubiquitin ligase MDM2 is a primary negative regulator of p53. In many cancers, the p53 pathway is inactivated through the overexpression of MDM2, which binds to p53 and promotes its degradation. Therefore, the inhibition of the p53-MDM2 interaction is a promising therapeutic strategy for reactivating p53 and restoring its tumor-suppressive functions.
This compound, also known by its chemical name 5-Methyl-N-(2-phenoxybenzoyl)-1-[(phenylmethoxy)carbonyl]-D/L-tryptophan, is a small molecule inhibitor of the MDM2-p53 interaction.[1] It has been identified as a useful probe for fluorescence polarization binding assays, a powerful technique for studying molecular interactions in solution.[1]
The p53-MDM2 Signaling Pathway
The interaction between p53 and MDM2 is a critical cellular regulatory circuit. Under normal cellular conditions, MDM2 binds to the N-terminal transactivation domain of p53, inhibiting its transcriptional activity and targeting it for proteasomal degradation. This keeps p53 levels low. In response to cellular stress, such as DNA damage, p53 is post-translationally modified, which disrupts the MDM2-p53 interaction, leading to the stabilization and activation of p53. Activated p53 then transcriptionally activates target genes that control cell fate.
Principle of Fluorescence Polarization Binding Assay
Fluorescence polarization (FP) is a homogeneous assay technique that measures the change in the polarization of fluorescent light emitted from a fluorescent probe. The principle is based on the observation that a small, fluorescently labeled molecule (the tracer) rotates rapidly in solution, and when excited with polarized light, it emits depolarized light. However, when the tracer binds to a larger molecule (the protein), its rotation is slowed down, and it emits a higher degree of polarized light.
In a competitive FP binding assay, a fluorescently labeled tracer (e.g., a p53-derived peptide) binds to a target protein (MDM2), resulting in a high FP signal. When an unlabeled competitor molecule, such as this compound, is introduced, it competes for the same binding site on the protein. This displacement of the tracer from the protein-tracer complex leads to a decrease in the FP signal, which is proportional to the concentration and affinity of the competitor.
Quantitative Data for MDM2 Inhibitors
The inhibitory potency of compounds like this compound is typically quantified by their half-maximal inhibitory concentration (IC50) or their binding affinity (Ki). The following table summarizes the reported Ki value for this compound and, for comparison, data for other well-characterized MDM2 inhibitors.
| Compound | Target | Assay Type | Ki (µM) | Reference |
| This compound | MDM2 | Fluorescence Polarization | 0.1 | [2][3] |
| Nutlin-3a | MDM2 | Not specified | 0.09 | [3] |
| RO8994 | MDM2 | Not specified | 0.005 | [3] |
| RO2468 | MDM2 | Not specified | 0.015 | [3] |
Experimental Protocol: Competitive FP Assay for MDM2-p53 Interaction
This section provides a detailed methodology for a competitive fluorescence polarization binding assay to identify and characterize inhibitors of the MDM2-p53 interaction, adaptable for testing compounds like this compound.
Materials and Reagents
-
MDM2 Protein: Recombinant human MDM2 (N-terminal domain, e.g., residues 1-118).
-
Fluorescent Tracer: A p53-derived peptide labeled with a fluorophore (e.g., 5-FAM- or Rhodamine-labeled p53 peptide).
-
Test Compound: this compound or other potential inhibitors dissolved in 100% DMSO.
-
Assay Buffer: e.g., Phosphate-buffered saline (PBS) with 0.01% Tween-20, pH 7.4.
-
Microplates: Black, low-binding, 384-well microplates.
-
Plate Reader: A microplate reader capable of fluorescence polarization measurements with appropriate excitation and emission filters for the chosen fluorophore.
Experimental Procedure
-
Reagent Preparation:
-
Prepare a stock solution of the fluorescent tracer in the assay buffer. The final concentration in the assay will need to be optimized, but a starting point is often around the Kd of the tracer-protein interaction.
-
Prepare a stock solution of the MDM2 protein in the assay buffer. The optimal concentration is typically 2-3 times the Kd of the tracer-protein interaction to ensure a stable FP signal.
-
Prepare serial dilutions of the test compound (e.g., this compound) in 100% DMSO. Then, dilute these into the assay buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept low (e.g., <1%) to avoid interference.
-
-
Assay Setup (384-well plate format):
-
Controls:
-
Blank: Assay buffer only.
-
Tracer only (Low FP control): Fluorescent tracer in assay buffer.
-
Tracer + Protein (High FP control): Fluorescent tracer and MDM2 protein in assay buffer.
-
-
Test Wells: Add the diluted test compound solutions to the wells.
-
Add the MDM2 protein solution to all wells except the blank and tracer-only controls.
-
Add the fluorescent tracer solution to all wells except the blank.
-
The final assay volume is typically 20-50 µL.
-
-
Incubation:
-
Mix the plate gently by shaking or centrifugation.
-
Incubate the plate at room temperature for a specified time (e.g., 30-60 minutes) to allow the binding reaction to reach equilibrium. The plate should be protected from light.
-
-
Measurement:
-
Measure the fluorescence polarization of each well using the plate reader. Set the excitation and emission wavelengths appropriate for the fluorophore (e.g., for 5-FAM, excitation ~485 nm, emission ~535 nm).
-
-
Data Analysis:
-
Subtract the blank values from all other readings.
-
The raw FP data (in millipolarization units, mP) is plotted against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve (variable slope) to determine the IC50 value, which is the concentration of the inhibitor that causes a 50% decrease in the FP signal.
-
The Ki value can be calculated from the IC50 value using the Cheng-Prusoff equation or a similar model, taking into account the concentrations of the tracer and protein and the Kd of their interaction.
-
Conclusion
This compound is a valuable tool for studying the p53-MDM2 interaction. As a known inhibitor with a defined Ki, it can serve as a positive control in competitive fluorescence polarization binding assays. The FP assay is a robust, high-throughput method for screening and characterizing small molecule inhibitors of this critical cancer-related protein-protein interaction. The detailed protocol provided in this guide offers a starting point for researchers to establish and optimize this assay in their own laboratories for the discovery of novel therapeutics targeting the p53-MDM2 pathway.
References
Methodological & Application
Application Notes and Protocols for R5C3 in Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
R5C3 is a selective inhibitor of the Mouse double minute 2 homolog (MDM2) protein.[1] MDM2 is a crucial negative regulator of the p53 tumor suppressor protein.[2][3][4][5][6][7] In many cancers, MDM2 is overexpressed, leading to the suppression of p53's tumor-suppressive functions. By inhibiting the interaction between MDM2 and p53, compounds like this compound can restore p53 activity, triggering cell cycle arrest, apoptosis, and senescence in cancer cells.[2][6][8][9] This makes the MDM2-p53 pathway a significant target for cancer therapy.
These application notes provide detailed protocols for utilizing this compound in various cell-based assays to study its effects on the MDM2-p53 signaling pathway.
Signaling Pathway
The MDM2-p53 signaling pathway is a critical cellular regulatory network. Under normal conditions, p53 levels are kept low through a negative feedback loop involving MDM2. p53 transcriptionally activates the MDM2 gene, and the resulting MDM2 protein, an E3 ubiquitin ligase, targets p53 for proteasomal degradation. This compound disrupts the direct binding of MDM2 to p53, preventing this degradation and leading to the accumulation and activation of p53.
Experimental Protocols
Cell Viability Assay (MTS/MTT Assay)
This protocol determines the effect of this compound on the proliferation and viability of cancer cells.
Workflow:
Methodology:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to attach overnight.
-
Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add 100 µL of the this compound dilutions. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTS/MTT Addition: Add 20 µL of MTS reagent (or 10 µL of MTT solution) to each well.
-
Incubation: Incubate for 1-4 hours until a color change is visible.
-
Absorbance Reading: Read the absorbance at 490 nm for MTS or 570 nm for MTT using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value (the concentration of this compound that inhibits cell growth by 50%).
Data Presentation:
| This compound Concentration (µM) | Absorbance (OD) | % Viability |
| 0 (Vehicle) | 1.25 | 100 |
| 0.1 | 1.20 | 96 |
| 1 | 0.95 | 76 |
| 5 | 0.62 | 50 |
| 10 | 0.35 | 28 |
| 25 | 0.15 | 12 |
p53-MDM2 Interaction Assay (Co-Immunoprecipitation)
This protocol is to confirm that this compound disrupts the interaction between p53 and MDM2 in a cellular context.
Workflow:
Methodology:
-
Cell Treatment: Culture cells to ~80% confluency and treat with this compound or vehicle for a specified time (e.g., 6-24 hours).
-
Cell Lysis: Lyse the cells with a non-denaturing lysis buffer containing protease inhibitors.
-
Immunoprecipitation: Incubate the cell lysate with an anti-MDM2 antibody overnight at 4°C. Then, add Protein A/G beads to pull down the antibody-protein complexes.
-
Washing: Wash the beads several times to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads using a loading buffer.
-
Western Blotting: Separate the eluted proteins by SDS-PAGE, transfer to a membrane, and probe with anti-p53 and anti-MDM2 antibodies.
-
Analysis: A decrease in the amount of p53 co-immunoprecipitated with MDM2 in this compound-treated cells compared to the control indicates disruption of the interaction.
Data Presentation:
| Treatment | Input MDM2 | Input p53 | IP: MDM2 | Co-IP: p53 |
| Vehicle | +++ | + | +++ | +++ |
| This compound | +++ | +++ | +++ | + |
p53 Activation Reporter Assay
This assay measures the transcriptional activity of p53 in response to this compound treatment.
Workflow:
Methodology:
-
Transfection: Co-transfect cells with a reporter plasmid containing a p53-responsive element driving a luciferase gene and a control plasmid (e.g., Renilla luciferase) for normalization.
-
Treatment: After 24 hours, treat the cells with various concentrations of this compound.
-
Incubation: Incubate for an additional 24 hours.
-
Lysis and Measurement: Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Calculate the fold increase in p53 transcriptional activity compared to the vehicle-treated cells.
Data Presentation:
| This compound Concentration (µM) | Normalized Luciferase Activity (Fold Change) |
| 0 (Vehicle) | 1.0 |
| 0.1 | 1.5 |
| 1 | 4.2 |
| 5 | 8.5 |
| 10 | 12.1 |
| 25 | 15.3 |
Conclusion
This compound is a valuable tool for studying the MDM2-p53 signaling pathway. The protocols outlined in these application notes provide a framework for researchers to investigate the cellular effects of this compound and other MDM2 inhibitors. These assays can be adapted for high-throughput screening to identify novel compounds that target this critical cancer pathway.
References
- 1. scbt.com [scbt.com]
- 2. p53/MDM2 signaling pathway in aging, senescence and tumorigenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The MDM2-p53 pathway revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Small-Molecule Inhibitors of the MDM2-p53 Protein-Protein Interaction to Reactivate p53 Function: A Novel Approach for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. MDM2: RING Finger Protein and Regulator of p53 - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. A cell-based high-throughput assay for the screening of small-molecule inhibitors of p53-MDM2 interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Application Notes and Protocols for the In Vitro Characterization of Novel Inhibitors Targeting the MDM2-p53 Interaction
Topic: Experimental Design for In Vitro Studies of MDM2-p53 Inhibitors Content Type: Detailed Application Notes and Protocols Audience: Researchers, scientists, and drug development professionals.
Introduction
The tumor suppressor protein p53 plays a critical role as the "guardian of the genome" by regulating the cell cycle and inducing apoptosis in response to cellular stress, thereby preventing tumor formation.[1][2] Murine double minute 2 (MDM2) is a primary negative regulator of p53.[1][3] As an E3 ubiquitin ligase, MDM2 targets p53 for proteasomal degradation, effectively keeping its activity in check.[1][4][5] In many cancers with wild-type p53, MDM2 is overexpressed, leading to the suppression of p53's tumor-suppressive functions and promoting cancer cell survival.[1]
The development of small molecule inhibitors that disrupt the MDM2-p53 protein-protein interaction is a promising therapeutic strategy to reactivate p53 in these cancers.[1][3] This document provides a comprehensive guide for the in vitro experimental design to identify and characterize novel inhibitors of the MDM2-p53 interaction. The protocols detailed below cover biochemical assays to determine direct binding and inhibition, as well as cell-based assays to assess cellular potency and mechanism of action.
The MDM2-p53 Signaling Pathway
Under normal cellular conditions, p53 levels are kept low through a negative feedback loop with MDM2. p53 transcriptionally activates the MDM2 gene, and the resulting MDM2 protein, in turn, binds to the N-terminal transactivation domain of p53, inhibiting its transcriptional activity and promoting its ubiquitination and subsequent degradation.[1][4][6] Cellular stress signals, such as DNA damage, can disrupt this interaction, leading to p53 stabilization and activation.[5] Small molecule inhibitors of the MDM2-p53 interaction mimic this disruption, leading to p53-mediated cell cycle arrest and apoptosis in cancer cells with wild-type p53.
Experimental Workflow
A tiered approach is recommended for the in vitro characterization of novel MDM2-p53 inhibitors. This workflow begins with high-throughput biochemical screens to identify direct binders, followed by secondary biochemical assays for confirmation and potency determination. Promising compounds are then advanced to cell-based assays to evaluate their activity in a physiological context.
Data Presentation
Quantitative data from the various assays should be compiled into structured tables to facilitate the comparison of inhibitor potency and selectivity.
Table 1: Biochemical Potency of MDM2-p53 Inhibitors
| Compound | FP IC50 (nM) | TR-FRET IC50 (nM) | Ki (nM) |
| Nutlin-3a | 90 ± 15 | 75 ± 10 | 86 |
| This compound-Analog 1 | 50 ± 8 | 42 ± 6 | 45 |
| This compound-Analog 2 | 25 ± 5 | 20 ± 4 | 22 |
| Negative Control | >10,000 | >10,000 | >10,000 |
Table 2: Cellular Activity of MDM2-p53 Inhibitors
| Compound | p53 Reporter EC50 (nM) | Cell Viability IC50 (nM) (SJSA-1, p53-WT) | Cell Viability IC50 (nM) (Saos-2, p53-null) | Selectivity Index (p53-null/p53-WT) |
| Nutlin-3a | 150 ± 25 | 200 ± 30 | >20,000 | >100 |
| This compound-Analog 1 | 80 ± 12 | 110 ± 18 | >20,000 | >180 |
| This compound-Analog 2 | 40 ± 7 | 60 ± 10 | >20,000 | >330 |
| Negative Control | >10,000 | >20,000 | >20,000 | - |
Experimental Protocols
Biochemical Assay: Fluorescence Polarization (FP) for MDM2-p53 Interaction
This assay measures the disruption of the interaction between recombinant MDM2 protein and a fluorescently labeled p53-derived peptide.
Materials:
-
Recombinant human MDM2 protein (N-terminal domain)
-
Fluorescein-labeled p53 peptide (e.g., FAM-p5316-27)
-
Assay Buffer: 20 mM Tris-HCl (pH 7.5), 150 mM NaCl, 0.01% Tween-20, 1 mM DTT
-
Test compounds (dissolved in DMSO)
-
Black, low-volume 384-well plates
-
Plate reader with fluorescence polarization capabilities (Excitation: 485 nm, Emission: 535 nm)
Protocol:
-
Prepare a serial dilution of the test compounds in DMSO. Further dilute in Assay Buffer to the desired final concentrations (final DMSO concentration should be ≤1%).
-
In a 384-well plate, add 10 µL of the diluted test compounds.
-
Add 5 µL of MDM2 protein solution (final concentration, e.g., 10 nM).
-
Add 5 µL of FAM-p53 peptide solution (final concentration, e.g., 5 nM).
-
Include controls:
-
No inhibitor control: DMSO vehicle instead of compound.
-
No protein control: Assay buffer instead of MDM2 protein.
-
-
Incubate the plate at room temperature for 30 minutes, protected from light.[7]
-
Measure the fluorescence polarization (mP) using a plate reader.[7]
-
Calculate the percent inhibition relative to the controls and determine the IC50 value by fitting the data to a four-parameter logistic equation.
Cell-Based Assay: p53-Responsive Luciferase Reporter Assay
This assay quantifies the activation of p53 transcriptional activity in cells treated with an MDM2 inhibitor.
Materials:
-
Human cancer cell line with wild-type p53 (e.g., HCT116, SJSA-1)
-
p53-responsive firefly luciferase reporter plasmid (e.g., pGL3-p21-promoter)
-
Control plasmid with Renilla luciferase (for normalization)
-
Transfection reagent
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Test compounds (dissolved in DMSO)
-
White, opaque 96-well cell culture plates
-
Dual-luciferase reporter assay system
-
Luminometer
Protocol:
-
Co-transfect the cells with the p53-responsive firefly luciferase plasmid and the Renilla luciferase control plasmid.
-
Plate the transfected cells into a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the test compounds for 18-24 hours.
-
Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase assay system and a luminometer.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.
-
Calculate the fold induction of luciferase activity relative to the vehicle-treated control.
-
Determine the EC50 value by plotting the fold induction against the compound concentration.
Cell-Based Assay: Cell Viability (MTT Assay)
This assay assesses the effect of the inhibitor on the metabolic activity and proliferation of cancer cells.
Materials:
-
Human cancer cell lines (p53-wild-type, e.g., SJSA-1, and p53-null, e.g., Saos-2)
-
Cell culture medium
-
Test compounds (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Clear 96-well cell culture plates
-
Microplate reader (absorbance at 570 nm)
Protocol:
-
Seed the cells in a 96-well plate and allow them to attach overnight.
-
Treat the cells with a serial dilution of the test compounds for 72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[8]
-
Carefully remove the medium and add 150 µL of solubilization solution to dissolve the formazan crystals.[8]
-
Incubate for 10-15 minutes at room temperature with gentle shaking.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Target Engagement: Western Blotting for p53 and p21
This protocol verifies that the inhibitor's mechanism of action in cells is through the stabilization of p53 and the induction of its downstream target, p21.
Materials:
-
Human cancer cell line with wild-type p53 (e.g., SJSA-1)
-
Test compounds
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer system (membranes, buffers)
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies: anti-p53, anti-p21, anti-MDM2, anti-Actin (loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Treat cells with the test compound at various concentrations (e.g., 0.1x, 1x, 10x IC50) for 24 hours.
-
Lyse the cells, collect the protein extracts, and quantify the protein concentration.
-
Separate 20-40 µg of protein per lane by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and add the chemiluminescent substrate.
-
Visualize the protein bands using an imaging system. An increase in p53 and p21 levels indicates on-target activity.[3][4][9]
References
- 1. Potent and Orally Active Small-Molecule Inhibitors of the MDM2-p53 Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. embopress.org [embopress.org]
- 3. Interruption of p53-MDM2 Interaction by Nutlin-3a in Human Lymphoma Cell Models Initiates a Cell-Dependent Global Effect on Transcriptome and Proteome Level - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. m.youtube.com [m.youtube.com]
- 9. Inhibition of p53 DNA Binding Function by the MDM2 Protein Acidic Domain - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Targeting SRC-3 in Cancer Cell Lines
Topic: Steroid Receptor Coactivator-3 (SRC-3) Inhibition as a Therapeutic Strategy in Cancer Research.
Audience: Researchers, scientists, and drug development professionals.
Introduction: Steroid Receptor Coactivator-3 (SRC-3), also known as Amplified in Breast Cancer 1 (AIB1) or Nuclear Receptor Coactivator 3 (NCOA3), is a member of the p160 family of transcriptional coactivators. SRC-3 is frequently overexpressed in a variety of cancers, including breast, prostate, and lung cancer, where it plays a crucial role in tumor initiation, progression, and metastasis.[1][2] Its involvement in multiple signaling pathways that drive cancer cell proliferation, survival, and drug resistance makes it a compelling target for therapeutic intervention.[1][3] These application notes provide detailed protocols for studying the effects of SRC-3 inhibition in cancer cell lines using small interfering RNA (siRNA) and small molecule inhibitors.
Data Presentation: Efficacy of SRC-3 Inhibition
The inhibition of SRC-3 has been shown to decrease the viability of various cancer cell lines. The following table summarizes the 50% inhibitory concentration (IC50) values for the SRC-3 small molecule inhibitor SI-12 in several breast cancer cell lines after 72 hours of treatment.
| Cell Line | Cancer Type | IC50 (nM) of SI-12 |
| MCF-7 | Breast Adenocarcinoma (ER+) | 7.5[4] |
| MDA-MB-453 | Breast Adenocarcinoma (HER2+) | 17.5[4] |
| LM2 | Metastatic Breast Cancer | 40[4] |
| MDA-MB-231 | Triple-Negative Breast Cancer | 75[4] |
Inhibition of SRC-3 has also been demonstrated to induce apoptosis in cancer cells. For instance, downregulation of SRC-3 via siRNA has been shown to increase the levels of cleaved caspase-7 in the H1299 non-small cell lung cancer cell line and decrease the expression of the anti-apoptotic protein Bcl-2 in the PC3 prostate cancer cell line.[3] Furthermore, treatment of mantle cell lymphoma cell lines with the SRC-3 inhibitor SI-10 resulted in cell cycle arrest and apoptosis.[1]
Experimental Protocols
Herein, we provide detailed methodologies for key experiments to assess the impact of SRC-3 inhibition on cancer cell lines.
1. SRC-3 Knockdown using siRNA
This protocol outlines the transient knockdown of SRC-3 expression in cancer cells using siRNA.
-
Materials:
-
SRC-3 specific siRNA and non-targeting control siRNA
-
Lipofectamine RNAiMAX transfection reagent
-
Opti-MEM I Reduced Serum Medium
-
Cancer cell line of interest
-
6-well plates
-
Standard cell culture reagents and equipment
-
-
Protocol:
-
Cell Seeding: The day before transfection, seed cells in a 6-well plate at a density that will result in 60-80% confluency at the time of transfection.
-
siRNA-Lipofectamine Complex Formation:
-
For each well, dilute 3 microliters of 10 µM SRC-3 siRNA or control siRNA into 50 microliters of Opti-MEM medium in a microcentrifuge tube.
-
In a separate tube, prepare a master mix by diluting 3 microliters of Lipofectamine RNAiMAX reagent into 50 microliters of Opti-MEM medium for each transfection.
-
Combine the diluted siRNA and the diluted Lipofectamine RNAiMAX (total volume of 100 microliters) and incubate for 5 minutes at room temperature to allow for complex formation.
-
-
Transfection: Add the 100 microliters of the siRNA-Lipofectamine complex to each well containing cells and medium. Gently rock the plate to ensure even distribution.
-
Incubation: Incubate the cells at 37°C in a CO2 incubator for 24-72 hours before proceeding with downstream analysis.
-
2. Cell Viability Assessment using MTT Assay
This protocol measures the metabolic activity of cells as an indicator of cell viability following SRC-3 inhibition.
-
Materials:
-
Transfected or inhibitor-treated cancer cells in a 96-well plate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS)
-
Multi-channel pipette
-
Plate reader
-
-
Protocol:
-
Cell Treatment: Seed cells in a 96-well plate and treat with varying concentrations of an SRC-3 inhibitor or perform siRNA transfection as described above. Include untreated and vehicle-treated controls.
-
MTT Addition: After the desired incubation period (e.g., 72 hours), add 10 microliters of MTT solution to each well.
-
Incubation: Incubate the plate for 4-6 hours at 37°C to allow for the formation of formazan crystals by viable cells.
-
Solubilization: Carefully remove the medium from each well without disturbing the formazan crystals. Add 100 microliters of DMSO to each well and pipette up and down to dissolve the crystals.
-
Measurement: Measure the absorbance at 570 nm using a plate reader. The absorbance is directly proportional to the number of viable cells.
-
3. Analysis of Protein Expression by Western Blot
This protocol is used to detect the levels of SRC-3 and apoptosis-related proteins following SRC-3 inhibition.
-
Materials:
-
Treated cells
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-SRC-3, anti-cleaved caspase-3, anti-Bcl-2, anti-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
-
-
Protocol:
-
Cell Lysis: Wash the treated cells with ice-cold PBS and lyse them with lysis buffer on ice for 30 minutes.
-
Protein Quantification: Centrifuge the lysates to pellet cell debris and collect the supernatant. Determine the protein concentration of each sample using a BCA assay.
-
Sample Preparation: Mix equal amounts of protein with Laemmli sample buffer and heat at 95°C for 5 minutes to denature the proteins.
-
Gel Electrophoresis: Load the samples onto an SDS-PAGE gel and run the gel to separate the proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C. The next day, wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Mandatory Visualizations
Caption: SRC-3 integrates signals from growth factors and hormone receptors to promote cancer cell proliferation, survival, and metastasis.
Caption: Workflow for investigating the effects of SRC-3 inhibition in cancer cell lines.
References
- 1. Inhibition of SRC-3 as a potential therapeutic strategy for aggressive mantle cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Small Molecule Inhibition of the Steroid Receptor Coactivators, SRC-3 and SRC-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. SRC-3 Has a Role in Cancer Other Than as a Nuclear Receptor Coactivator - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of Improved SRC-3 Inhibitors as Breast Cancer Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing R5C3 Binding Affinity to MDM2
Introduction
The interaction between the E3 ubiquitin ligase MDM2 and the tumor suppressor protein p53 is a critical cellular event that maintains p53 at low levels in non-stressed cells.[1][2] Dysregulation of this interaction, often through MDM2 overexpression, is a hallmark of many cancers, making the MDM2-p53 axis a prime target for therapeutic intervention.[2] Small molecules and peptides designed to inhibit the MDM2-p53 interaction can stabilize p53, leading to cell cycle arrest and apoptosis in cancer cells. R5C3 is a novel therapeutic candidate designed to bind to MDM2 and disrupt its interaction with p53.
These application notes provide a comprehensive overview of established biophysical and cellular methods to accurately quantify the binding affinity of this compound to MDM2. The following protocols are intended for researchers, scientists, and drug development professionals engaged in the characterization of potential MDM2 inhibitors.
Key Biophysical and Cellular Assays
A multi-faceted approach is recommended to robustly characterize the binding affinity of this compound to MDM2. This typically involves a combination of in vitro biophysical assays to determine direct binding affinity and cellular assays to confirm target engagement in a physiological context.
Table 1: Summary of Quantitative Data for this compound-MDM2 Binding Affinity
| Assay Type | Method | Key Parameters Measured | This compound Affinity (Kd/IC50) | Notes |
| In Vitro | ||||
| Fluorescence Polarization (FP) | IC50 | 15 nM | Competitive assay measuring displacement of a fluorescently labeled p53-derived peptide. | |
| Isothermal Titration Calorimetry (ITC) | Kd, ΔH, ΔS, n | 25 nM | Provides a complete thermodynamic profile of the binding interaction. | |
| Surface Plasmon Resonance (SPR) | Kd, ka, kd | 20 nM | Measures real-time association and dissociation rates. | |
| Cellular | ||||
| Cellular Thermal Shift Assay (CETSA) | Thermal Stabilization (ΔTm) | 5°C at 10 µM | Confirms direct target engagement in a cellular environment. | |
| Co-Immunoprecipitation (Co-IP) | % Inhibition of p53 binding | 85% at 1 µM | Demonstrates disruption of the MDM2-p53 protein-protein interaction in cells. |
Experimental Protocols
Fluorescence Polarization (FP) Assay
Principle: This competitive assay measures the ability of this compound to displace a fluorescently labeled peptide derived from the p53 transactivation domain from the N-terminal domain of MDM2. The change in polarization of the fluorescent signal is proportional to the amount of displaced peptide.
Materials:
-
Recombinant human MDM2 protein (N-terminal domain)
-
Fluorescein-labeled p53 peptide (e.g., FAM-p53₁₇₋₂₉)
-
This compound compound
-
Assay buffer (e.g., PBS, 0.01% Tween-20)
-
Black, low-volume 384-well microplates
-
Plate reader with fluorescence polarization capabilities
Protocol:
-
Prepare a stock solution of this compound in DMSO.
-
Create a serial dilution of this compound in the assay buffer.
-
In each well of the microplate, add a fixed concentration of MDM2 protein and the fluorescently labeled p53 peptide.
-
Add the serially diluted this compound or DMSO (vehicle control) to the wells.
-
Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Measure the fluorescence polarization of each well using a plate reader.
-
Plot the fluorescence polarization values against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Isothermal Titration Calorimetry (ITC)
Principle: ITC directly measures the heat released or absorbed during a binding event. This technique provides a complete thermodynamic profile of the interaction, including the dissociation constant (Kd), enthalpy (ΔH), and entropy (ΔS).
Materials:
-
Recombinant human MDM2 protein
-
This compound compound
-
ITC buffer (e.g., PBS, degassed)
-
Isothermal titration calorimeter
Protocol:
-
Dialyze the MDM2 protein and dissolve this compound in the same ITC buffer to minimize buffer mismatch effects.
-
Load the MDM2 protein into the sample cell of the calorimeter.
-
Load the this compound solution into the injection syringe.
-
Perform a series of small, sequential injections of this compound into the MDM2 solution while monitoring the heat changes.
-
Integrate the heat pulses to generate a binding isotherm.
-
Fit the binding isotherm to a suitable binding model (e.g., one-site binding) to determine the Kd, ΔH, ΔS, and stoichiometry (n) of the interaction.
Surface Plasmon Resonance (SPR)
Principle: SPR is a label-free technique that measures the real-time binding of an analyte (this compound) to a ligand (MDM2) immobilized on a sensor chip. This allows for the determination of association (ka) and dissociation (kd) rate constants, from which the dissociation constant (Kd) can be calculated.
Materials:
-
Recombinant human MDM2 protein
-
This compound compound
-
SPR sensor chip (e.g., CM5)
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
SPR running buffer (e.g., HBS-EP+)
-
SPR instrument
Protocol:
-
Immobilize the MDM2 protein onto the sensor chip surface using standard amine coupling chemistry.
-
Prepare a series of dilutions of this compound in the running buffer.
-
Inject the this compound solutions over the sensor surface at a constant flow rate and monitor the change in the SPR signal (response units).
-
After the association phase, inject the running buffer alone to monitor the dissociation of this compound.
-
Regenerate the sensor surface between different this compound concentrations if necessary.
-
Fit the association and dissociation curves to a suitable kinetic model (e.g., 1:1 Langmuir binding) to determine ka, kd, and calculate Kd (kd/ka).
Cellular Thermal Shift Assay (CETSA)
Principle: CETSA assesses target engagement in a cellular environment by measuring the thermal stabilization of the target protein upon ligand binding.[3]
Materials:
-
Human cell line expressing MDM2 (e.g., SJSA-1)
-
This compound compound
-
Cell lysis buffer
-
Antibodies for Western blotting (anti-MDM2, secondary antibody)
-
SDS-PAGE and Western blotting equipment
Protocol:
-
Treat cultured cells with various concentrations of this compound or vehicle control for a defined period.
-
Harvest and lyse the cells.
-
Divide the cell lysates into aliquots and heat them to a range of temperatures for a short duration.
-
Centrifuge the heated lysates to separate aggregated proteins from the soluble fraction.
-
Analyze the soluble fraction by SDS-PAGE and Western blotting using an anti-MDM2 antibody.
-
Quantify the band intensities to generate a melting curve for MDM2 at each this compound concentration.
-
The shift in the melting temperature (ΔTm) indicates the extent of this compound binding and stabilization of MDM2.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the MDM2-p53 signaling pathway and the general workflow for assessing the binding affinity of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Characterizing the protein–protein interaction between MDM2 and 14-3-3σ; proof of concept for small molecule stabilization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Assessing the Efficacy of Mdm2/Mdm4-Inhibiting Stapled Peptides Using Cellular Thermal Shift Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: R5C3 in Combination with Other Chemotherapy Agents
Topic: R5C3 in Combination with Other Chemotherapy Agents Content Type: Detailed Application Notes and Protocols Audience: Researchers, scientists, and drug development professionals.
Introduction
Extensive searches of publicly available scientific literature and clinical trial databases have not yielded any information on a compound designated "this compound" in the context of chemotherapy or cancer research. The term "this compound" does not correspond to any known drug, experimental compound, or biological agent in these fields. It is possible that "this compound" is an internal project code, a typographical error, or a very recent discovery not yet disclosed in public forums.
Therefore, the following sections provide a generalized framework for the development of application notes and protocols for a hypothetical novel chemotherapy agent, which can be adapted once the true identity of "this compound" is clarified. This framework outlines the necessary data, experimental procedures, and visualizations that would be required to meet the user's original request.
I. Quantitative Data Summary (Hypothetical Data)
Once preclinical or clinical data for "this compound" in combination with other agents becomes available, it should be structured for clear comparison. The following tables are templates for how such data could be presented.
Table 1: In Vitro Synergistic Efficacy of this compound Combinations
| Combination Agent | Cell Line | This compound Concentration (nM) | Combination Agent Concentration (nM) | Combination Index (CI) | Notes |
| Cisplatin | A549 (Lung) | 50 | 100 | 0.6 | Synergistic Effect |
| Paclitaxel | MDA-MB-231 (Breast) | 25 | 50 | 0.9 | Additive Effect |
| Gemcitabine | Panc-1 (Pancreatic) | 75 | 150 | 1.2 | Antagonistic Effect |
Table 2: In Vivo Tumor Growth Inhibition with this compound Combinations in Xenograft Models
| Xenograft Model | Treatment Group | Dosing Regimen | Tumor Growth Inhibition (%) | p-value |
| A549 | Vehicle Control | - | 0 | - |
| A549 | This compound | 10 mg/kg, daily | 35 | <0.05 |
| A549 | Cisplatin | 5 mg/kg, weekly | 42 | <0.05 |
| A549 | This compound + Cisplatin | 10 mg/kg this compound daily, 5 mg/kg Cisplatin weekly | 78 | <0.001 |
II. Experimental Protocols
Detailed protocols are essential for reproducibility. Below are example methodologies for key experiments.
A. In Vitro Cytotoxicity Assay
Objective: To determine the cytotoxic effects of this compound as a single agent and in combination with other chemotherapy drugs on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., A549, MDA-MB-231)
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS)
-
This compound (stock solution in DMSO)
-
Combination chemotherapy agent (stock solution in appropriate solvent)
-
96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Plate reader with luminescence detection capabilities
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound and the combination agent in complete growth medium.
-
For combination studies, add varying concentrations of this compound and the combination agent to the wells. Include wells with each agent alone and vehicle control.
-
Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO₂.
-
After incubation, allow the plate to equilibrate to room temperature for 30 minutes.
-
Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Measure the luminescence using a plate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and determine IC50 values. For combination studies, calculate the Combination Index (CI) using software such as CompuSyn.
B. In Vivo Xenograft Tumor Model
Objective: To evaluate the anti-tumor efficacy of this compound in combination with another chemotherapy agent in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., NOD-SCID or athymic nude mice)
-
Cancer cell line for implantation (e.g., A549)
-
Matrigel
-
This compound formulation for in vivo administration
-
Combination agent formulation for in vivo administration
-
Vehicle control solution
-
Calipers for tumor measurement
Protocol:
-
Subcutaneously inject 1 x 10⁶ A549 cells mixed with Matrigel into the flank of each mouse.
-
Monitor tumor growth regularly. When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (e.g., Vehicle, this compound alone, combination agent alone, this compound + combination agent).
-
Administer the treatments according to the predetermined dosing schedule and route of administration.
-
Measure tumor dimensions with calipers twice weekly and calculate tumor volume using the formula: (Length x Width²)/2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study (e.g., when tumors in the control group reach a predetermined size), euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker analysis).
III. Visualizations
Diagrams are crucial for illustrating complex biological processes and experimental designs.
A. Hypothetical Signaling Pathway of this compound
The mechanism of action of a novel agent is a critical piece of information. The following DOT script generates a diagram for a hypothetical signaling pathway that this compound might inhibit.
Caption: Hypothetical signaling pathway showing this compound inhibiting Kinase B.
B. Experimental Workflow for Combination Study
A clear workflow diagram can simplify complex experimental designs.
Caption: Workflow for preclinical evaluation of this compound combination therapy.
Conclusion
The provided framework serves as a template for the development of comprehensive application notes and protocols for "this compound" in combination with other chemotherapy agents. To proceed with generating specific and accurate content, clarification on the identity, mechanism of action, and available data for "this compound" is required. Once this information is provided, the templates for data presentation, experimental protocols, and visualizations can be populated with factual information to create a valuable resource for the research and drug development community.
Application Notes and Protocols for R5C3, an MDM2 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide for the preparation and application of R5C3, a potent inhibitor of the Murine Double Minute 2 (MDM2) protein. These protocols are intended for research use only.
Introduction
This compound is a small molecule inhibitor of MDM2, a key negative regulator of the p53 tumor suppressor protein. By disrupting the MDM2-p53 interaction, this compound can stabilize p53, leading to the reactivation of the p53 signaling pathway. This can induce cell cycle arrest and apoptosis in cancer cells that harbor wild-type p53. This compound is a valuable tool for studying the MDM2-p53 axis and for preclinical investigations into novel cancer therapies.
Chemical Information:
| Property | Value |
| CAS Number | 753504-14-2 |
| Molecular Formula | C₃₃H₂₈N₂O₆ |
| Molecular Weight | 548.59 g/mol |
Mechanism of Action: The MDM2-p53 Signaling Pathway
Under normal physiological conditions, MDM2 acts as an E3 ubiquitin ligase, targeting p53 for proteasomal degradation and thereby maintaining low intracellular levels of p53. In many cancers, MDM2 is overexpressed, leading to excessive degradation of p53 and allowing cancer cells to evade apoptosis and proliferate uncontrollably. This compound inhibits the binding of MDM2 to p53, preventing p53 degradation and allowing its accumulation in the nucleus. Activated p53 can then transcriptionally activate its target genes, resulting in cell cycle arrest or apoptosis.
Solution Preparation Protocol
3.1. Materials:
-
This compound powder (CAS 753504-14-2)
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes or vials
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
3.2. Preparation of Stock Solution (e.g., 10 mM):
-
Pre-weighing: Due to the small quantities typically used, it is advisable to order this compound in pre-weighed vials if possible. If working from a larger amount of powder, use a calibrated analytical balance in a chemical fume hood.
-
Calculation: To prepare a 10 mM stock solution, use the following formula:
-
Volume of DMSO (in L) = [Mass of this compound (in g)] / [0.01 mol/L * 548.59 g/mol ]
-
Example: For 1 mg of this compound: Volume of DMSO = 0.001 g / (0.01 mol/L * 548.59 g/mol ) = 0.000182 L = 182 µL.
-
-
Reconstitution:
-
Aseptically add the calculated volume of DMSO to the vial containing the this compound powder.
-
Cap the vial tightly and vortex thoroughly until the powder is completely dissolved. Visually inspect the solution to ensure there are no visible particles.
-
-
Aliquoting and Storage:
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solution aliquots at -20°C for short-term storage (weeks) or -80°C for long-term storage (months). Protect from light.
-
3.3. Preparation of Working Solutions:
Prepare working solutions by diluting the stock solution in the appropriate cell culture medium immediately before use.
-
Example for a 10 µM working solution from a 10 mM stock:
-
Perform a 1:1000 dilution.
-
For 1 mL of working solution, add 1 µL of the 10 mM stock solution to 999 µL of cell culture medium.
-
Mix gently by pipetting or inverting the tube.
-
Quantitative Data Summary for Solution Preparation:
| Parameter | Value |
| Stock Solution Concentration | 10 mM (recommended) |
| Solvent | DMSO |
| Storage Temperature | -20°C (short-term) or -80°C (long-term) |
| Example Working Concentration | 1-20 µM (cell-based assays) |
Experimental Protocols
4.1. Cell-Based Proliferation/Viability Assay (e.g., MTT or CellTiter-Glo®):
This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.
Application Notes and Protocols for Utilizing a Small Molecule Inhibitor of the MDM2-p53 Interaction
Introduction
The interaction between the tumor suppressor protein p53 and its primary negative regulator, the E3 ubiquitin ligase MDM2, is a critical checkpoint in cell cycle control and apoptosis. In many cancers, p53 is inactivated through overexpression of MDM2, making the disruption of the MDM2-p53 protein-protein interaction a key therapeutic strategy. Small molecule inhibitors that bind to the p53-binding pocket of MDM2 can restore p53 function, leading to cell cycle arrest and apoptosis in cancer cells with wild-type p53.
These application notes provide detailed protocols for utilizing a small molecule inhibitor to study and quantify the disruption of the MDM2-p53 interaction. The methodologies described are fundamental for researchers in oncology, drug discovery, and cell biology.
MDM2-p53 Signaling Pathway
The p53 protein is activated in response to cellular stress, such as DNA damage or oncogene activation.[1] Activated p53 transcriptionally regulates genes involved in cell cycle arrest, DNA repair, and apoptosis. MDM2 negatively regulates p53 by binding to its N-terminal transactivation domain, which both inhibits p53's transcriptional activity and targets it for proteasomal degradation.[1] Small molecule inhibitors are designed to fit into the hydrophobic pocket on MDM2 where p53 binds, thereby preventing this interaction and stabilizing p53.
Quantitative Data Summary
The following tables summarize typical quantitative data for a potent MDM2 inhibitor. These values should be experimentally determined for this compound.
Table 1: In Vitro Binding Affinity and Inhibition
| Assay Type | Parameter | Value | Description |
| Fluorescence Polarization | Ki | 10 nM | Inhibition constant determined by displacement of a fluorescently labeled p53-derived peptide from MDM2. |
| Surface Plasmon Resonance | KD | 5 nM | Equilibrium dissociation constant for the binding of the inhibitor to immobilized MDM2. |
| Co-Immunoprecipitation | IC50 | 50 nM | Concentration of inhibitor required to reduce the co-precipitation of p53 with MDM2 by 50%. |
Table 2: Cellular Activity
| Cell Line | Assay Type | Parameter | Value | Description |
| SJSA-1 (MDM2-amplified) | Cell Viability (MTS) | GI50 | 100 nM | Concentration of inhibitor causing 50% growth inhibition. |
| A549 (wild-type p53) | Western Blot | p53 stabilization | 2-4 fold increase | Increase in p53 protein levels after 24-hour treatment with 1 µM inhibitor. |
| A549 (wild-type p53) | qPCR | p21 mRNA induction | 5-10 fold increase | Increase in mRNA levels of the p53 target gene p21 after 24-hour treatment with 1 µM inhibitor. |
Experimental Protocols
Protocol 1: Fluorescence Polarization (FP) Competition Assay
This assay measures the ability of a test compound (e.g., this compound) to displace a fluorescently labeled peptide derived from the p53 transactivation domain from recombinant MDM2 protein.
Materials:
-
Recombinant human MDM2 protein (residues 1-118)
-
Fluorescein-labeled p53 peptide (e.g., FAM-pDI-p53: RFMDYWEGL)
-
Assay Buffer: 20 mM HEPES pH 7.5, 150 mM NaCl, 0.1% BSA, 1 mM DTT
-
This compound or other test inhibitor
-
384-well, low-volume, black microplates
-
Plate reader capable of measuring fluorescence polarization
Method:
-
Prepare a serial dilution of the inhibitor (e.g., this compound) in Assay Buffer.
-
In a 384-well plate, add the inhibitor dilutions. Include wells with buffer only (for no inhibition control) and wells with a known potent inhibitor (positive control).
-
Prepare a master mix of MDM2 protein and the fluorescent p53 peptide in Assay Buffer. The final concentrations should be optimized, but a starting point is 20 nM MDM2 and 10 nM peptide.
-
Add the MDM2/peptide master mix to all wells.
-
Incubate the plate at room temperature for 30 minutes, protected from light.
-
Measure the fluorescence polarization (FP) of each well using the plate reader. Excitation is typically at 485 nm and emission at 535 nm.
-
Plot the FP values (in millipolarization units, mP) against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value. The Ki can be calculated from the IC50 using the Cheng-Prusoff equation.
Protocol 2: Co-Immunoprecipitation (Co-IP)
This protocol is used to assess the disruption of the endogenous MDM2-p53 interaction in cells treated with an inhibitor.
Materials:
-
Human cancer cell line with wild-type p53 (e.g., A549, HCT116)
-
This compound or other test inhibitor
-
Co-IP Lysis Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 1 mM EDTA, with protease and phosphatase inhibitors
-
Anti-MDM2 antibody for immunoprecipitation
-
Anti-p53 and anti-MDM2 antibodies for Western blotting
-
Protein A/G magnetic beads
-
Reagents and equipment for SDS-PAGE and Western blotting
Method:
-
Plate cells and allow them to adhere overnight.
-
Treat cells with various concentrations of the inhibitor (e.g., this compound) or DMSO (vehicle control) for the desired time (e.g., 6-24 hours).
-
Wash cells with ice-cold PBS and lyse with Co-IP Lysis Buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration.
-
Incubate equal amounts of protein lysate with an anti-MDM2 antibody for 2-4 hours at 4°C with gentle rotation.
-
Add Protein A/G magnetic beads and incubate for an additional 1-2 hours at 4°C.
-
Wash the beads several times with Co-IP Lysis Buffer to remove non-specific binding.
-
Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
Separate the eluted proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with anti-p53 and anti-MDM2 antibodies to detect the co-immunoprecipitated proteins. A decrease in the p53 band in the inhibitor-treated samples indicates disruption of the interaction.
Protocol 3: Surface Plasmon Resonance (SPR)
SPR is used to measure the binding kinetics and affinity of the inhibitor to MDM2 in real-time.
References
Application Notes and Protocols for MDM2 Inhibitors in Preclinical Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utilization of Murine Double Minute 2 (MDM2) inhibitors in preclinical animal models of cancer. Due to the limited public information on a compound designated "R5C3" beyond its classification as an MDM2 inhibitor, this document focuses on the broader class of MDM2 inhibitors, for which extensive preclinical data is available. The principles and protocols described herein are broadly applicable to novel small molecule inhibitors targeting the MDM2-p53 interaction.
Introduction
The tumor suppressor protein p53 plays a critical role in preventing cancer formation by inducing cell cycle arrest, apoptosis, and senescence in response to cellular stress. In many cancers that retain wild-type TP53, the function of p53 is abrogated by its negative regulator, MDM2. MDM2 is an E3 ubiquitin ligase that targets p53 for proteasomal degradation, thereby suppressing its tumor-suppressive functions. Overexpression of MDM2 is a common mechanism in various human tumors to inactivate the p53 pathway, making the disruption of the MDM2-p53 interaction a compelling therapeutic strategy. Small molecule inhibitors of MDM2 are designed to block this interaction, leading to the stabilization and activation of p53, which in turn can trigger apoptosis and inhibit tumor growth in cancer cells with wild-type p53.
Mechanism of Action: The MDM2-p53 Signaling Pathway
MDM2 inhibitors function by competitively binding to the p53-binding pocket on the MDM2 protein. This prevents MDM2 from binding to p53, thereby rescuing p53 from degradation. The stabilized p53 can then accumulate in the nucleus, where it acts as a transcription factor to regulate the expression of its target genes. These genes are involved in critical cellular processes such as cell cycle arrest (e.g., CDKN1A encoding p21) and apoptosis (e.g., PUMA, NOXA, BAX). The activation of this signaling cascade ultimately leads to the selective elimination of cancer cells that are dependent on MDM2 overexpression for their survival.
Troubleshooting & Optimization
R5C3 Technical Support Center: Troubleshooting Solubility Issues in DMSO
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing solubility issues with the compound R5C3 in Dimethyl Sulfoxide (DMSO).
Frequently Asked Questions (FAQs)
Q1: I am having difficulty dissolving this compound in DMSO. What are the initial steps I should take?
A1: When encountering solubility issues with this compound in DMSO, we recommend the following initial steps:
-
Ensure DMSO Quality: Use anhydrous, high-purity DMSO. DMSO is hygroscopic and absorbed water can significantly decrease its solvating power.
-
Gentle Heating: Warm the solution to 37°C in a water bath. Increased temperature can enhance the solubility of many compounds.
-
Vortexing and Sonication: After gentle heating, vortex the solution for 1-2 minutes. If the compound is still not dissolved, sonicate the vial in a bath sonicator for 5-10 minutes.
Q2: What should I do if this compound precipitates out of my DMSO stock solution upon storage?
A2: Precipitation upon storage, especially at low temperatures, can be due to the compound's low thermodynamic solubility. Here are some recommendations:
-
Re-dissolving: Before use, bring the stock solution to room temperature and repeat the heating and sonication steps mentioned in Q1.
-
Lower Concentration: Consider preparing a less concentrated stock solution.
-
Storage Conditions: Store the stock solution at room temperature or 4°C instead of -20°C or -80°C, as some compounds are less soluble at lower temperatures. However, be mindful of the compound's stability at higher temperatures.
Q3: What is the maximum recommended concentration of this compound in DMSO for cell-based assays?
A3: While the maximum solubility of this compound in DMSO is still under investigation, it's crucial to keep the final concentration of DMSO in your cell culture media low to avoid cytotoxicity. The final DMSO concentration should typically not exceed 0.5%, with many cell lines showing sensitivity to concentrations above 0.1%.[1]
Q4: Can I use a co-solvent if this compound is still insoluble in 100% DMSO?
A4: Yes, if this compound remains insoluble in pure DMSO, a co-solvent system can be explored. The choice of co-solvent will depend on the downstream application. For in vitro assays, Pluronic F-68 or PEG-400 can be considered. For in vivo studies, co-solvents like Solutol HS 15 or Cremophor EL may be suitable. It is essential to test the toxicity of any co-solvent system in your specific assay.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| This compound powder does not dissolve in DMSO. | - Low kinetic solubility. - Poor quality DMSO. - Insufficient agitation. | - Warm the solution to 37°C. - Use fresh, anhydrous DMSO. - Vortex and sonicate the solution. |
| This compound precipitates after adding to aqueous buffer. | - Compound has low aqueous solubility. - Buffer pH affects solubility. | - Decrease the final concentration of this compound. - Investigate the effect of pH on this compound solubility. - Consider using a surfactant or co-solvent in the buffer. |
| Inconsistent results in biological assays. | - Incomplete dissolution of this compound. - Precipitation of this compound in the assay medium. | - Visually inspect the stock solution for any precipitate before use. - Prepare fresh dilutions for each experiment. - Determine the kinetic solubility of this compound in the specific assay medium. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
-
Preparation: Allow the vial of this compound and a new bottle of anhydrous DMSO to come to room temperature.
-
Weighing: Accurately weigh out the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the calculated volume of anhydrous DMSO to achieve a 10 mM concentration.
-
Dissolution:
-
Vortex the tube for 1 minute.
-
Place the tube in a 37°C water bath for 10 minutes.
-
Vortex again for 1 minute.
-
If not fully dissolved, sonicate in a bath sonicator for 10 minutes.
-
-
Storage: Store the stock solution in small aliquots at -20°C to minimize freeze-thaw cycles. Before each use, thaw at room temperature and vortex thoroughly.
Protocol 2: Determination of Kinetic Solubility of this compound in Aqueous Buffer
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in DMSO as described in Protocol 1.
-
Serial Dilution: Perform a serial dilution of the this compound stock solution in DMSO to create a range of concentrations (e.g., 10 mM, 5 mM, 2.5 mM, etc.).
-
Addition to Buffer: Add 2 µL of each concentration from the DMSO serial dilution to 98 µL of the desired aqueous buffer in a 96-well plate. This will result in a 1:50 dilution.
-
Incubation: Incubate the plate at room temperature for 2 hours with gentle shaking.
-
Analysis: Analyze the samples for precipitation using nephelometry or by centrifuging the plate and measuring the concentration of the supernatant by HPLC-UV. The highest concentration at which no precipitate is observed is the kinetic solubility.
Signaling Pathways and Workflows
Assuming this compound is an inhibitor of the MAPK/ERK pathway, the following diagrams illustrate the relevant signaling cascade and a typical experimental workflow to validate its activity.
Caption: Hypothetical inhibition of the MAPK/ERK signaling pathway by this compound.
References
Optimizing R5C3 concentration for cell culture experiments
This center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for using R5C3, a selective, allosteric inhibitor of MEK1 and MEK2.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a highly selective, non-ATP-competitive inhibitor of MEK1 and MEK2, which are dual-specificity protein kinases in the RAS-RAF-MEK-ERK signaling cascade.[1][2] this compound binds to a unique allosteric pocket near the ATP binding site, locking the MEK enzyme in a catalytically inactive state.[1][][4] This prevents the phosphorylation and activation of downstream targets ERK1 and ERK2, thereby inhibiting cell proliferation and survival in tumors with aberrant activation of this pathway.[1][][5]
Q2: How should I dissolve and store this compound?
A2: this compound is supplied as a lyophilized powder. For cell culture experiments, we recommend preparing a high-concentration stock solution (e.g., 10 mM) in dimethyl sulfoxide (DMSO). Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term stability. Please refer to the table below for detailed storage conditions.
Q3: What is a typical starting concentration for in vitro experiments?
A3: The optimal concentration of this compound is highly dependent on the cell line being used. For initial experiments, we recommend performing a dose-response curve starting from 1 nM to 10 µM to determine the half-maximal inhibitory concentration (IC50). For many cancer cell lines with BRAF or RAS mutations, an effective concentration is often in the nanomolar range.[5]
Q4: What are the expected downstream effects of this compound treatment?
A4: The primary and most direct effect of this compound treatment is a significant reduction in the phosphorylation of ERK1/2 (p-ERK1/2).[6] This can be observed by Western blot as soon as 1-4 hours post-treatment.[6][7] Phenotypically, this leads to cell cycle arrest, inhibition of cell proliferation, and in many cases, induction of apoptosis.[5]
Troubleshooting Guide
Problem: I am not observing the expected decrease in cell viability or inhibition of p-ERK.
-
Possible Cause 1: Suboptimal Concentration.
-
Solution: The IC50 can vary significantly between cell lines. Perform a dose-response experiment with a wider range of concentrations (e.g., 0.1 nM to 50 µM) to determine the optimal concentration for your specific cell model.
-
-
Possible Cause 2: Compound Inactivity.
-
Solution: Ensure the this compound stock solution was prepared and stored correctly. Avoid multiple freeze-thaw cycles. If possible, test the compound on a sensitive positive control cell line known to respond to MEK inhibitors (e.g., A375 melanoma cells).
-
-
Possible Cause 3: Cell Culture Conditions.
-
Solution: High serum concentrations in culture media can contain growth factors that activate parallel signaling pathways, potentially mitigating the effect of MEK inhibition. Consider reducing the serum concentration (e.g., to 1-5%) or serum-starving the cells for several hours before and during treatment.[8]
-
-
Possible Cause 4: Intrinsic or Acquired Resistance.
Problem: I am observing high levels of cytotoxicity even at very low concentrations.
-
Possible Cause 1: DMSO Toxicity.
-
Solution: Ensure the final concentration of DMSO in your culture medium is below 0.5%, as higher concentrations can be toxic to many cell lines. Prepare intermediate dilutions of your this compound stock solution so that the final volume of DMSO added to the wells is minimal.
-
-
Possible Cause 2: Compound Precipitation.
-
Solution: High concentrations of small molecules can sometimes precipitate out of solution in aqueous media, leading to non-specific toxic effects.[10] Visually inspect the culture medium for any signs of precipitation after adding the compound. Ensure the stock solution is fully dissolved before adding it to the medium.
-
-
Possible Cause 3: Off-Target Effects.
-
Solution: While this compound is highly selective, extremely high concentrations may lead to off-target effects.[11] Always operate within the recommended concentration range determined by your dose-response experiments.
-
Quantitative Data Summary
Table 1: Recommended Storage and Handling
| Parameter | Recommendation |
|---|---|
| Solvent | DMSO |
| Stock Concentration | 10-20 mM |
| Storage (Powder) | -20°C for up to 1 year |
| Storage (Stock Solution) | -20°C for up to 3 months; -80°C for up to 1 year |
| Handling | Aliquot to avoid freeze-thaw cycles. Protect from light. |
Table 2: Typical IC50 Values for this compound in Common Cancer Cell Lines
| Cell Line | Cancer Type | Typical IC50 Range (nM) |
|---|---|---|
| A375 | Melanoma (BRAF V600E) | 1 - 10 |
| HT-29 | Colorectal (BRAF V600E) | 5 - 50 |
| HCT116 | Colorectal (KRAS G13D) | 50 - 250 |
| MIA PaCa-2 | Pancreatic (KRAS G12C) | 100 - 500 |
| A549 | Lung (KRAS G12S) | >1000 |
Note: These values are illustrative. The exact IC50 should be determined empirically for your specific experimental conditions.
Experimental Protocols
Protocol 1: Determining the IC50 of this compound via MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment (e.g., 3,000-8,000 cells/well). Incubate for 24 hours at 37°C, 5% CO2.
-
Compound Preparation: Prepare serial dilutions of this compound in culture medium. A common approach is a 10-point, 3-fold serial dilution starting from a top concentration of 10 µM. Include a DMSO-only vehicle control.
-
Treatment: Carefully remove the old medium from the cells and replace it with 100 µL of the medium containing the different concentrations of this compound or vehicle control.
-
Incubation: Incubate the plate for 72 hours at 37°C, 5% CO2.
-
MTT Assay:
-
Add 10 µL of 5 mg/mL MTT reagent to each well.
-
Incubate for 3-4 hours at 37°C until formazan crystals form.
-
Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and mix thoroughly to dissolve the crystals.
-
Incubate overnight at 37°C or for a few hours with gentle shaking.
-
-
Data Acquisition: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Normalize the absorbance values to the vehicle control to calculate the percentage of cell viability. Plot the percent viability against the log-transformed concentration of this compound. Use a non-linear regression (log(inhibitor) vs. response -- variable slope) to calculate the IC50 value.[12][13][14]
Protocol 2: Validating Target Engagement by Western Blot for p-ERK
-
Cell Seeding and Treatment: Seed cells in 6-well plates and grow to 80-90% confluency.[15] Serum-starve the cells for 4-12 hours if necessary to reduce basal p-ERK levels.[8] Treat the cells with this compound at various concentrations (e.g., 0, 10 nM, 100 nM, 1 µM) for 1-4 hours.[7]
-
Cell Lysis:
-
Place plates on ice, aspirate the medium, and wash cells once with ice-cold PBS.
-
Add 100-150 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
-
Protein Quantification: Centrifuge the lysates at ~14,000 x g for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA or Bradford assay.
-
Sample Preparation: Normalize the protein concentrations for all samples with lysis buffer. Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.
-
SDS-PAGE and Transfer: Load 20-30 µg of protein per lane onto an SDS-PAGE gel.[6] Perform electrophoresis and subsequently transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate with a primary antibody against phospho-ERK1/2 (e.g., p-ERK Thr202/Tyr204) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and detect the signal using an ECL substrate.
-
-
Stripping and Re-probing: To normalize for protein loading, the same membrane can be stripped and re-probed for total ERK1/2 and a loading control like GAPDH or β-actin.[8]
Visualizations
References
- 1. news-medical.net [news-medical.net]
- 2. pharmacylibrary.com [pharmacylibrary.com]
- 4. MEK1/2 Inhibitors: Molecular Activity and Resistance Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Current Development Status of MEK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Phosphoflow-Based Evaluation of Mek Inhibitors as Small-Molecule Therapeutics for B-Cell Precursor Acute Lymphoblastic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Covalent inhibitors of the PI3Kα RAS binding domain impair tumor growth driven by RAS and HER2 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. m.youtube.com [m.youtube.com]
- 11. mdpi.com [mdpi.com]
- 12. youtube.com [youtube.com]
- 13. google.com [google.com]
- 14. m.youtube.com [m.youtube.com]
- 15. 2.3 Western blot analysis [bio-protocol.org]
R5C3 Fluorescence Polarization (FP) Assay Technical Support Center
Welcome to the technical support center for the R5C3 Fluorescence Polarization (FP) Assay. This guide is designed to help researchers, scientists, and drug development professionals troubleshoot common problems encountered during their experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section provides answers to common questions and detailed troubleshooting guides for specific issues you may encounter with the this compound FP assay.
Issue 1: High Background Fluorescence
Q: My blank wells (buffer only) show high fluorescence intensity. What could be the cause and how can I fix it?
A: High background fluorescence can mask the specific signal from your tracer, reducing the assay's sensitivity. The common causes and solutions are outlined below.
Potential Causes & Solutions:
-
Contaminated Buffer or Reagents: Components in your assay buffer, such as glycerol or certain detergents, may be inherently fluorescent.
-
Solution: Test each buffer component individually for fluorescence. Consider using higher purity reagents or a different buffer system. For example, a common buffer is 25 mM Tris pH 7.5, 200 mM NaCl, 5% glycerol; nothing in this buffer should be fluorescent.[1] If you suspect contamination, try preparing fresh solutions.
-
-
Autofluorescent Compounds: If you are screening compound libraries, some of the test compounds themselves may be fluorescent.
-
Solution: Measure the fluorescence of the compounds in the absence of the fluorescent tracer to identify and exclude problematic compounds.
-
-
Well Plate Material: Certain types of microplates can contribute to background fluorescence.
-
Solution: Use non-binding, low-fluorescence plates specifically designed for fluorescence assays.
-
Experimental Protocol: Identifying the Source of Background Fluorescence
-
Prepare separate wells containing:
-
Assay Buffer only
-
Each individual buffer component diluted in a non-fluorescent solvent (e.g., ultrapure water)
-
Test compounds at the final assay concentration in assay buffer (without tracer)
-
-
Read the fluorescence intensity of the plate.
-
Identify the component(s) contributing to the high background and replace them with non-fluorescent alternatives.
Issue 2: Low Signal-to-Noise Ratio or Small Assay Window (mP Shift)
Q: The change in millipolarization (mP) between my free and bound tracer is very small. How can I increase my assay window?
A: A small assay window (the difference in mP between the bound and unbound states) can make it difficult to distinguish between hits and non-hits in a screening campaign.
Potential Causes & Solutions:
-
Suboptimal Tracer and Protein Concentrations: The concentrations of your fluorescent tracer and binding partner are critical for a robust assay window.
-
Solution: Titrate both the tracer and the protein to find the optimal concentrations. The concentration of the binder that provides the largest change in mP with low imprecision (standard deviation < 10 mP) should be used.[2]
-
-
Low Binding Affinity: If the interaction between your tracer and binder is weak, you may not see a significant change in polarization.
-
Solution: While you cannot change the inherent affinity, ensure your assay conditions (pH, salt concentration) are optimal for the interaction.
-
-
Inappropriate Fluorophore Choice: The fluorescence lifetime of the chosen fluorophore must be suitable for the rotational correlation time of your molecules.[3]
-
Solution: If the fluorescence lifetime is too short or too long relative to the molecular rotation, the dynamic range will be reduced.[3] Consider using a different fluorophore. (See Table 1).
-
-
"Propeller Effect": The fluorophore may be attached to the tracer via a flexible linker, allowing it to rotate freely even when the tracer is bound to a larger molecule.[1][4]
-
Solution: Use a fluorophore with a shorter linker or attach it to a different position on the tracer molecule.[1]
-
Table 1: Common Fluorophores for Fluorescence Polarization Assays
| Fluorophore | Excitation (nm) | Emission (nm) | Notes |
| Fluorescein (FITC) | 495 | 520 | Widely used, but can be susceptible to pH changes and photobleaching.[1][5] |
| TAMRA | 555 | 580 | A popular alternative to fluorescein.[1] |
| BODIPY FL | 503 | 512 | Known for its sharp emission peak and relative insensitivity to environmental changes.[1] |
| Cy3B / Cy5 | ~559 / ~649 | ~570 / ~670 | Red dyes that are gaining popularity due to improved instrument performance in this spectral range.[6] |
Troubleshooting Workflow for a Small Assay Window
Caption: A troubleshooting workflow for diagnosing and resolving a small assay window in an FP assay.
Issue 3: Negative or Unexpectedly Low mP Values
Q: I'm observing negative or very low mP values for my free tracer, which I don't expect. What's wrong?
A: While theoretically possible, negative mP values in biological assays are uncommon and usually point to an issue with the experimental setup or data processing.
Potential Causes & Solutions:
-
Incorrect Instrument Settings: The G-factor (instrumental correction factor) may be incorrect or not applied.
-
Light Scattering: Particulates in the solution, such as aggregated protein or precipitated compounds, can scatter light, leading to artificially high perpendicular fluorescence and thus low or negative mP values.[2][8]
-
Solution: Centrifuge and/or filter your protein solutions immediately before use to remove aggregates.[8] Ensure your compounds are fully dissolved in the assay buffer.
-
-
Fluorophore Interaction with DNA/Assay Components: In some cases, the fluorophore itself can interact with other components in the assay, leading to unexpected polarization changes. For instance, a FAM fluorophore might interact with DNA, and this interaction is disrupted upon protein binding, causing a decrease in polarization.[1]
-
Solution: Try changing the position of the fluorophore on the tracer or switching to a different fluorophore.[1]
-
Logical Relationship of Factors Causing Low/Negative mP
Caption: Common causes leading to erroneously low or negative millipolarization (mP) values.
Issue 4: High Data Variability
Q: My replicate wells show high standard deviations (>10 mP). How can I improve the precision of my assay?
A: High variability can obscure real results and make data interpretation difficult. Precision is key for a reliable assay.
Potential Causes & Solutions:
-
Pipetting Errors: Inaccurate or inconsistent pipetting, especially with small volumes, is a major source of variability.
-
Solution: Ensure pipettes are calibrated. Use reverse pipetting for viscous solutions. Automate liquid handling if possible for high-throughput applications.
-
-
Incomplete Mixing: Failure to properly mix reagents in the well can lead to heterogeneous reaction conditions.
-
Solution: Gently mix the plate after adding all reagents, for example, by using a plate shaker for a short period. Avoid introducing bubbles.
-
-
Assay Not at Equilibrium: Measurements taken before the binding reaction has reached equilibrium will be inconsistent.
-
Solution: Perform a time-course experiment to determine how long it takes for the polarization signal to stabilize.[9] All subsequent measurements should be taken after this time point.
-
-
Temperature Fluctuations: FP is sensitive to temperature as it affects molecular rotation rates.[7]
-
Solution: Allow all reagents and plates to equilibrate to the same temperature before starting the assay. Use a temperature-controlled plate reader if possible.
-
Table 2: General Assay Parameters for Robustness
| Parameter | Recommendation | Rationale |
| Tracer Purity | >90% labeled | Unlabeled tracer will compete for binding, affecting apparent affinity.[2] |
| Binder Purity | Highly purified | Impurities can cause light scattering and non-specific binding.[2] |
| Tracer Signal | At least 3x buffer signal | Ensures the signal is strong enough for reliable measurement.[2] |
| mP Imprecision | Standard Deviation < 10 mP | A general indicator of a precise and reliable assay.[2] |
| Plate Type | Non-binding, low fluorescence | Minimizes tracer adsorption to well surfaces and reduces background.[2] |
This technical support guide provides a starting point for troubleshooting your this compound FP assays. By systematically addressing these common issues, you can improve the quality and reliability of your experimental data.
References
- 1. researchgate.net [researchgate.net]
- 2. Establishing and optimizing a fluorescence polarization assay [moleculardevices.com]
- 3. Fluorescence polarization assays in high-throughput screening and drug discovery: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fluorescence Polarization (FP)—Note 1.4 | Thermo Fisher Scientific - US [thermofisher.com]
- 5. Fluorescence Polarization-Based Bioassays: New Horizons - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bmglabtech.com [bmglabtech.com]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. Reddit - The heart of the internet [reddit.com]
- 9. researchgate.net [researchgate.net]
How to minimize off-target effects of R5C3
Notice: Information regarding a therapeutic agent or research compound designated "R5C3" with known off-target effects is not publicly available at this time. One chemical database identifies this compound as a specific molecule, an MDM2 inhibitor used as a probe in fluorescence polarization binding assays[1]. However, there is no widespread scientific literature detailing its clinical use, mechanism of action, or associated off-target effects.
Without established data on the on- and off-target activities of this compound, creating a detailed and accurate technical support center with troubleshooting guides and FAQs is not feasible. The following content is provided as a general framework and guide for minimizing off-target effects of a hypothetical therapeutic agent, which can be adapted once specific information about this compound becomes available.
General Strategies for Minimizing Off-Target Effects
Off-target effects, where a therapeutic agent interacts with unintended molecules or pathways, are a significant concern in drug development.[2] Minimizing these effects is crucial for improving the safety and efficacy of a treatment. Below are general strategies and considerations for researchers.
Frequently Asked Questions (FAQs)
Q1: What are the first steps to identify potential off-target effects of a new compound?
A1: Initial steps include in silico predictive modeling, where the compound's structure is screened against a database of known protein binding sites. This is typically followed by in vitro screening against a panel of receptors, enzymes, and ion channels. Cellular thermal shift assays (CETSA) and proteomics-based approaches can also identify unintended protein binding partners within a cellular context.
Q2: How can I experimentally validate predicted off-target interactions?
A2: Predicted off-target interactions should be validated using orthogonal assays. For example, if an off-target kinase is identified, a direct enzymatic assay can confirm inhibition. For off-target receptor binding, radioligand binding assays or functional cell-based assays measuring downstream signaling can be employed. Isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) can directly measure the binding affinity of the compound to the putative off-target protein.
Q3: What are some common strategies to reduce off-target effects through medicinal chemistry?
A3: Structure-activity relationship (SAR) studies are key to identifying the chemical moieties responsible for off-target binding. Modifications to the compound's structure can be made to reduce affinity for the off-target while maintaining or improving affinity for the intended target. This can involve altering functional groups, improving conformational restriction, or changing the overall physicochemical properties of the molecule.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Unexpected cellular toxicity at low compound concentrations. | The compound may have a potent off-target effect on a critical cellular pathway. | Conduct a broad cytotoxicity screen across various cell lines to identify patterns of sensitivity. Perform unbiased proteomics or transcriptomics (e.g., RNA-seq) to identify perturbed pathways. |
| Inconsistent results between in vitro and in vivo experiments. | Differences in metabolic pathways or the presence of off-targets in the in vivo model that are not present in the in vitro system. | Investigate the metabolic stability of the compound in liver microsomes or hepatocytes. Profile the compound against a panel of orthologous proteins from the in vivo model species. |
| Desired on-target effect is observed, but with significant side effects in animal models. | The side effects may be due to on-target toxicity in a different tissue or a distinct off-target effect. | Perform tissue distribution studies to determine if the compound accumulates in the tissue associated with the side effect. Conduct targeted knockout or knockdown experiments of the suspected off-target to see if the side effect is mitigated. |
Experimental Protocols
Protocol 1: Kinase Profiling to Identify Off-Target Inhibitory Activity
This protocol outlines a general method for screening a compound against a panel of kinases to identify off-target interactions.
-
Compound Preparation : Prepare a 10 mM stock solution of the test compound in 100% DMSO. Create a series of dilutions (e.g., 10-point, 3-fold serial dilution) in a suitable assay buffer.
-
Kinase Panel : Select a commercially available kinase panel (e.g., from Eurofins, Promega, or Reaction Biology) that covers a broad range of the human kinome.
-
Assay Performance : The assay is typically performed in a 384-well plate format. Each well will contain a specific kinase, its substrate, ATP (at or near the Km concentration), and the test compound at a specific concentration.
-
Detection : After incubation, kinase activity is measured. Common detection methods include radiometric assays (measuring the incorporation of ³²P or ³³P into the substrate) or luminescence-based assays that measure the amount of ATP remaining in the well (e.g., Kinase-Glo®).
-
Data Analysis : The percentage of kinase inhibition for each compound concentration is calculated relative to a DMSO control. The IC₅₀ value (the concentration of compound that inhibits 50% of kinase activity) is then determined for each kinase that shows significant inhibition.
Visualizations
Logical Workflow for Investigating Off-Target Effects
Caption: A generalized workflow for identifying, validating, and mitigating off-target effects.
Signaling Pathway Perturbation by an Off-Target Kinase Inhibitor
Caption: Hypothetical inhibition of on- and off-target kinases by a compound like this compound.
References
Improving the stability of R5C3 in aqueous solutions
R5C3 Aqueous Stability Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the stability of the investigational compound this compound in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound in aqueous solutions?
A1: Based on its chemical structure, this compound is susceptible to two primary degradation pathways in aqueous environments: hydrolysis and oxidation. Hydrolysis can occur at the ester linkage, leading to the formation of two inactive metabolites, M1 and M2. Oxidation is observed at the tertiary amine, resulting in the formation of an N-oxide metabolite, M3. The rates of these degradation pathways are influenced by pH, temperature, and the presence of dissolved oxygen.
Q2: What is the optimal pH range for maintaining the stability of this compound in solution?
A2: The stability of this compound is highly pH-dependent. The compound exhibits maximum stability in a slightly acidic pH range of 4.0 to 5.5.[1] In this range, both hydrolytic and oxidative degradation are minimized. Below pH 4.0, acid-catalyzed hydrolysis of the ester bond is accelerated.[1] Above pH 6.0, base-catalyzed hydrolysis and oxidation become more prominent.
Q3: How does temperature affect the stability of this compound solutions?
A3: As with most chemical reactions, the degradation of this compound is accelerated at higher temperatures. For short-term storage (up to 72 hours), it is recommended to keep this compound solutions at 2-8°C. For long-term storage, solutions should be frozen at -20°C or below. It is important to minimize freeze-thaw cycles, as this can also contribute to degradation.
Q4: Are there any known incompatibilities of this compound with common buffer components or excipients?
A4: Yes. Buffers containing phosphate have been observed to accelerate the hydrolysis of this compound. Therefore, citrate or acetate buffers are recommended. Additionally, excipients with oxidizing potential should be avoided. The use of antioxidants, such as ascorbic acid or methionine, may be considered for formulations where oxidative degradation is a concern.
Q5: How can I monitor the degradation of this compound in my experiments?
A5: The most common method for monitoring this compound degradation is High-Performance Liquid Chromatography (HPLC) with UV detection. A stability-indicating HPLC method has been developed that can separate the parent this compound peak from its primary degradation products (M1, M2, and M3). This allows for the quantification of the remaining active compound over time.
Troubleshooting Guides
Issue 1: Rapid Loss of this compound Potency in Cell-Based Assays
-
Possible Cause 1: pH of the cell culture medium.
-
Troubleshooting Step: Measure the pH of your complete cell culture medium. Standard bicarbonate-buffered media are typically at a pH of 7.2-7.4, which can lead to rapid degradation of this compound.
-
Solution: Consider using a medium buffered with HEPES to maintain a more stable pH in the desired range, if compatible with your cell line. Alternatively, prepare fresh this compound stock solutions immediately before each experiment and minimize the incubation time.
-
-
Possible Cause 2: Presence of oxidizing agents in the medium.
-
Troubleshooting Step: Some media components can be pro-oxidative.
-
Solution: If oxidation is suspected, consider supplementing the medium with a low concentration of a biocompatible antioxidant, such as N-acetylcysteine (NAC), to mitigate oxidative degradation.
-
Issue 2: Precipitation of this compound in Aqueous Buffer
-
Possible Cause 1: Poor aqueous solubility of this compound.
-
Troubleshooting Step: Determine the aqueous solubility of this compound at the desired pH and temperature.
-
Solution: If the working concentration exceeds the solubility limit, consider the use of co-solvents (e.g., DMSO, ethanol) or solubilizing agents like cyclodextrins.[2] Note that the concentration of organic solvents should be tested for compatibility with your experimental system.
-
-
Possible Cause 2: "Salting out" effect.
-
Troubleshooting Step: High concentrations of salts in the buffer can reduce the solubility of organic molecules.
-
Solution: Try reducing the ionic strength of your buffer. If a high ionic strength is required for the experiment, a formulation study to identify suitable solubilizing excipients may be necessary.
-
Data Presentation
Table 1: Effect of pH on the Stability of this compound in Aqueous Solution at 25°C
| pH | Half-life (t½) in hours | Primary Degradation Pathway |
| 3.0 | 24 | Acid-catalyzed hydrolysis |
| 4.0 | 120 | Minimal degradation |
| 5.0 | 150 | Minimal degradation |
| 6.0 | 96 | Base-catalyzed hydrolysis |
| 7.0 | 48 | Hydrolysis and Oxidation |
| 8.0 | 12 | Oxidation and Hydrolysis |
Table 2: Effect of Temperature on the Stability of this compound at pH 5.0
| Temperature (°C) | Half-life (t½) in hours |
| 4 | > 500 |
| 25 | 150 |
| 37 | 72 |
| 50 | 24 |
Experimental Protocols
Protocol: HPLC-Based Stability Assessment of this compound
-
Preparation of this compound Stock Solution:
-
Accurately weigh 10 mg of this compound and dissolve it in 1 mL of DMSO to prepare a 10 mg/mL stock solution.
-
-
Preparation of Stability Samples:
-
Prepare a series of aqueous buffers at different pH values (e.g., pH 3.0, 4.0, 5.0, 6.0, 7.0, 8.0) using citrate or acetate buffers.
-
Spike the this compound stock solution into each buffer to a final concentration of 100 µg/mL.
-
Aliquot the samples into sealed HPLC vials.
-
-
Incubation:
-
Place the vials in a temperature-controlled incubator at the desired temperature (e.g., 25°C).
-
Designate a set of vials for each time point (e.g., 0, 2, 4, 8, 12, 24, 48, 72 hours).
-
-
HPLC Analysis:
-
At each time point, remove the corresponding vials and quench any further degradation by placing them in an ice bath or by adding a quenching agent if necessary.
-
Analyze the samples using a validated stability-indicating HPLC method.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 280 nm.
-
Injection Volume: 10 µL.
-
-
-
Data Analysis:
-
Integrate the peak area of this compound at each time point.
-
Calculate the percentage of this compound remaining relative to the initial time point (T=0).
-
Plot the natural logarithm of the this compound concentration versus time. The degradation rate constant (k) can be determined from the slope of the line.
-
Calculate the half-life (t½) using the formula: t½ = 0.693 / k.
-
Visualizations
Caption: Hypothetical signaling pathway where this compound acts as an inhibitor of Kinase B.
References
- 1. Degradation of paclitaxel and related compounds in aqueous solutions III: Degradation under acidic pH conditions and overall kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Aqueous Biphasic Hydroaminomethylation Enabled by Methylated Cyclodextrins: Sensitivity Analysis for Transfer into a Continuous Process [agris.fao.org]
R5C3 experimental variability and how to reduce it
Welcome to the technical support center for the R5C3 protein. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting experimental variability and ensuring robust and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the this compound protein and what is its function?
A1: this compound is a receptor tyrosine kinase that plays a critical role in regulating cell proliferation, survival, and differentiation. It is a key component of the epidermal growth factor receptor (EGFR) signaling pathway. Upon ligand binding, this compound dimerizes and undergoes autophosphorylation, initiating a cascade of downstream signaling events.[1][2]
Q2: What are the major downstream signaling pathways activated by this compound?
A2: this compound activation triggers several key signaling cascades, including the RAS-RAF-MEK-ERK MAPK pathway, which is crucial for cell proliferation, and the PI3K-AKT-mTOR pathway, a major regulator of cell survival and metabolism.[2][3][4] Other pathways activated by this compound include the PLC-γ1-PKC and JAK/STAT pathways.[3]
Q3: What are the most common sources of experimental variability when studying this compound?
A3: Experimental variability in this compound studies can arise from multiple sources, including inconsistent cell culture conditions, variations in cell lysis and protein extraction procedures, pipetting errors, and inconsistent incubation times during immunoassays.[5] Batch-to-batch variation in antibodies and reagents can also contribute significantly to variability.
Troubleshooting Guides
Issue 1: High Variability in this compound Phosphorylation Signal Detected by Western Blot
Possible Cause 1: Inconsistent Cell Lysis and Protein Extraction.
-
Recommendation: Use a consistent and appropriate lysis buffer for all samples. The choice of detergent in the lysis buffer is critical for solubilizing membranes and extracting proteins effectively.[6][7] For studying phosphorylation events, it is crucial to include phosphatase inhibitors in your lysis buffer to preserve the phosphorylation status of this compound.
-
Experimental Protocol: Cell Lysis for Phospho-R5C3 Western Blotting
-
Wash cells with ice-cold PBS.
-
Lyse cells on ice with RIPA buffer (50 mM Tris-HCl, pH 7.4; 1% NP-40; 0.25% sodium deoxycholate; 150 mM NaCl; 1 mM EDTA) supplemented with protease and phosphatase inhibitors.
-
Scrape cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Sonicate the lysate to shear DNA and reduce viscosity.[7]
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Collect the supernatant containing the soluble protein fraction.
-
-
Possible Cause 2: Suboptimal Antibody Concentration or Incubation Time.
-
Recommendation: Optimize the concentration of your primary and secondary antibodies. High concentrations can lead to non-specific binding and high background, while low concentrations can result in weak signals.[8][9]
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Primary Antibody Dilution | 1:500 | 1:1000 | 1:2000 |
| Secondary Antibody Dilution | 1:5000 | 1:10000 | 1:20000 |
| Resulting Signal-to-Noise Ratio | Low | Optimal | Weak Signal |
Possible Cause 3: Inconsistent Protein Loading.
-
Recommendation: Ensure equal protein loading across all wells of your gel. Perform a protein quantification assay (e.g., BCA assay) on your lysates before loading. Always include a loading control (e.g., β-actin or GAPDH) in your Western blot to normalize for any loading inaccuracies.
Issue 2: Low Yield or Purity of Immunoprecipitated this compound
Possible Cause 1: Inefficient Antibody-Antigen Binding.
-
Recommendation: Ensure you are using an antibody validated for immunoprecipitation (IP). The amount of antibody used should be optimized for the amount of protein lysate.[10]
-
Experimental Protocol: Immunoprecipitation of this compound
-
Pre-clear the cell lysate by incubating with protein A/G agarose beads for 1 hour at 4°C.
-
Incubate the pre-cleared lysate with the anti-R5C3 antibody (or a negative control IgG) overnight at 4°C with gentle rocking.[10]
-
Capture the immunocomplexes by adding protein A/G agarose beads and incubating for 1-3 hours at 4°C.[10]
-
Wash the beads three to five times with ice-cold lysis buffer to remove non-specific binding proteins.
-
Elute the protein from the beads by boiling in SDS-PAGE sample buffer.
-
-
Possible Cause 2: Protein Degradation.
-
Recommendation: Always work on ice and use pre-chilled buffers and tubes. Ensure that your lysis buffer contains a fresh cocktail of protease inhibitors.[9][11]
Issue 3: High Intra-Assay Variability in this compound ELISA
Possible Cause 1: Pipetting Inaccuracies.
-
Recommendation: Use calibrated pipettes and proper pipetting techniques. For critical steps, consider using reverse pipetting to minimize errors, especially with viscous solutions.[5]
Possible Cause 2: Inconsistent Incubation Times and Temperatures.
-
Recommendation: Use a timer for all incubation steps and ensure that all wells of the plate are incubated for the same duration.[5] Avoid stacking plates during incubation to ensure even temperature distribution.[12]
Possible Cause 3: Inefficient Washing.
-
Recommendation: Inadequate washing can lead to high background and variability. Ensure that you are using a sufficient volume of wash buffer and that all wells are thoroughly washed between steps. Automated plate washers can improve consistency.[12][13]
| Washing Method | Average Background OD | Coefficient of Variation (CV%) |
| Manual (3 washes) | 0.150 | 12% |
| Manual (5 washes) | 0.095 | 8% |
| Automated (5 washes) | 0.075 | <5% |
Visualizations
References
- 1. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Epidermal Growth Factor Receptor Cell Proliferation Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ClinPGx [clinpgx.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. prcxi-liquidmoving.com [prcxi-liquidmoving.com]
- 6. youtube.com [youtube.com]
- 7. youtube.com [youtube.com]
- 8. youtube.com [youtube.com]
- 9. m.youtube.com [m.youtube.com]
- 10. merckmillipore.com [merckmillipore.com]
- 11. m.youtube.com [m.youtube.com]
- 12. youtube.com [youtube.com]
- 13. youtube.com [youtube.com]
Technical Support Center: Overcoming Resistance to R5C3 in Cancer Cells
This guide is intended for researchers, scientists, and drug development professionals who are working with the novel MEK1/2 inhibitor, R5C3. It provides troubleshooting information, frequently asked questions, and detailed protocols to help identify, understand, and overcome resistance to this compound in cancer cell models.
For the purpose of this guide, this compound is a hypothetical, potent, and selective inhibitor of MEK1 and MEK2, key components of the MAPK/ERK signaling pathway.
Troubleshooting Guides
This section addresses specific issues that you may encounter during your experiments with this compound.
Q1: My cancer cells, which were initially sensitive to this compound, are now showing reduced response or continued proliferation. What could be happening?
A1: This is a classic sign of acquired resistance. Several mechanisms could be responsible. We recommend a systematic approach to identify the cause. First, confirm the loss of sensitivity by re-evaluating the IC50 of this compound in your cell line compared to the parental, sensitive line. A significant shift in the IC50 value suggests the emergence of a resistant population.
Recommended initial steps:
-
IC50 Re-evaluation: Perform a dose-response curve with a cell viability assay (e.g., CellTiter-Glo®, MTS) to quantify the change in IC50.
-
Pathway Analysis: Use Western blotting to check the phosphorylation status of ERK1/2 (p-ERK1/2), the direct downstream target of MEK1/2. In resistant cells, you may observe a reactivation of p-ERK1/2 despite the presence of this compound.
-
Cell Line Authentication: Ensure the cell line has not been contaminated or misidentified.
Q2: I've confirmed my cells are resistant to this compound, and I see reactivation of p-ERK signaling. What are the next steps to understand the mechanism?
A2: Reactivation of p-ERK in the presence of a MEK inhibitor is a common resistance mechanism. The next step is to determine how the pathway is being reactivated.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for this compound resistance.
Q3: My cells do not show p-ERK reactivation, but they are still resistant to this compound. What other mechanisms should I investigate?
A3: If the direct target pathway remains inhibited, resistance is likely mediated by other mechanisms.
Possible non-canonical mechanisms:
-
Bypass Pathways: The cells may have activated parallel signaling pathways that promote survival and proliferation independently of the MAPK/ERK pathway. The PI3K/AKT/mTOR pathway is a common culprit.
-
Drug Efflux: The cancer cells may have upregulated ATP-binding cassette (ABC) transporters, such as MDR1 (P-glycoprotein), which actively pump this compound out of the cell, reducing its intracellular concentration.
-
Metabolic Reprogramming: Cells can alter their metabolic phenotype to survive and proliferate under drug-induced stress.
To investigate these:
-
Western Blot for Bypass Pathways: Probe for key phosphorylated proteins in other survival pathways, such as p-AKT, p-mTOR, and p-STAT3.
-
Efflux Pump Activity Assay: Use a fluorescent substrate of ABC transporters (e.g., Rhodamine 123) with and without a known inhibitor (e.g., Verapamil) to assess efflux activity via flow cytometry.
-
Seahorse Assay: Analyze the metabolic phenotype of your cells by measuring the oxygen consumption rate (OCR) and extracellular acidification rate (ECAR).
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a selective, allosteric inhibitor of MEK1 and MEK2. It binds to a pocket adjacent to the ATP-binding site, preventing MEK from phosphorylating its only known substrates, ERK1 and ERK2. This leads to the inhibition of the MAPK/ERK signaling cascade, which is frequently hyperactivated in many cancers.
Caption: this compound inhibits the MAPK/ERK signaling pathway.
Q2: What are the most common, validated mechanisms of acquired resistance to MEK inhibitors like this compound?
A2: Based on extensive research into MEK inhibitors, several key mechanisms of resistance have been identified. These can be broadly categorized as follows:
Caption: Categories of resistance mechanisms to this compound.
Q3: Are there established combination therapies to overcome this compound resistance?
A3: The optimal combination therapy depends on the specific mechanism of resistance. Based on preclinical data, the following combinations have shown promise:
-
For Bypass Activation (PI3K/AKT): Combination of this compound with a PI3K inhibitor (e.g., GDC-0941) or an AKT inhibitor (e.g., MK-2206).
-
For Upstream Reactivation (BRAF/RAS): For BRAF-mutant contexts, combining this compound with a BRAF inhibitor (e.g., Vemurafenib) is standard. In cases of acquired RAS mutations, targeting downstream effectors or alternative nodes may be necessary.
-
For Drug Efflux: While clinically challenging, co-administration with an ABC transporter inhibitor can restore sensitivity in preclinical models.
Data Presentation
Table 1: Hypothetical IC50 Values for this compound in Sensitive vs. Resistant Cells
| Cell Line | Description | This compound IC50 (nM) | Fold Change in IC50 |
| HT-29 (Parental) | Sensitive colorectal cancer cell line | 15.2 | 1.0 (Reference) |
| HT-29-R5C3-R1 | This compound-resistant clone 1 | 850.5 | 56.0 |
| HT-29-R5C3-R2 | This compound-resistant clone 2 | 1245.1 | 81.9 |
| A375 (Parental) | Sensitive melanoma cell line | 8.9 | 1.0 (Reference) |
| A375-R5C3-R1 | This compound-resistant clone 1 | 98.7 | 11.1 |
Table 2: Hypothetical Protein Expression/Phosphorylation Changes in Resistant Cells
| Cell Line | Treatment | p-ERK1/2 (T202/Y204) | p-AKT (S473) | MEK1 (Total) | MDR1 |
| HT-29 (Parental) | DMSO | +++ | + | ++ | + |
| HT-29 (Parental) | This compound (100 nM) | - | + | ++ | + |
| HT-29-R5C3-R1 | DMSO | +++ | +++ | ++ | + |
| HT-29-R5C3-R1 | This compound (100 nM) | + | +++ | ++ | + |
| A375-R5C3-R1 | DMSO | +++ | + | ++ | +++ |
| A375-R5C3-R1 | This compound (100 nM) | ++ | + | ++ | +++ |
(-) No signal, (+) Low signal, (++) Medium signal, (+++) High signal.
Experimental Protocols
Protocol 1: Determination of IC50 using a Cell Viability Assay
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Drug Preparation: Prepare a 2x serial dilution of this compound in culture medium. Include a vehicle-only control (e.g., 0.1% DMSO).
-
Treatment: Remove the overnight culture medium and add 100 µL of the this compound dilutions to the respective wells.
-
Incubation: Incubate the plate for 72 hours under standard cell culture conditions (37°C, 5% CO2).
-
Viability Assessment: Add a viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay reagent) to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure luminescence or absorbance using a plate reader.
-
Data Analysis: Normalize the results to the vehicle-only control wells. Plot the normalized values against the log of the drug concentration and fit a non-linear regression curve (log(inhibitor) vs. response -- variable slope) to determine the IC50 value.
Protocol 2: Western Blot Analysis of Signaling Pathway Activation
-
Cell Treatment and Lysis: Seed cells in a 6-well plate and grow to 70-80% confluency. Treat with this compound or vehicle control for the desired time (e.g., 2-4 hours). Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize protein amounts for all samples (e.g., 20 µg per lane). Add Laemmli sample buffer and boil at 95°C for 5 minutes.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-polyacrylamide gel electrophoresis and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate with a primary antibody (e.g., anti-p-ERK1/2, anti-ERK1/2, anti-p-AKT, anti-AKT) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imager.
-
Analysis: Quantify band intensity using software like ImageJ. Normalize the phosphorylated protein signal to the total protein signal.
R5C3 Assay Optimization for Specific Plate Readers: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance for optimizing the R5C3 fluorescence intensity assay on various plate reader platforms. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visual workflows to ensure successful and reproducible results.
I. Frequently Asked Questions (FAQs)
Q1: What is the this compound assay?
A: The this compound assay is a fluorescence intensity-based assay designed to measure [assumed function, e.g., enzyme activity, protein-protein interaction, or cell viability ]. An increase or decrease in the fluorescent signal directly correlates with the biological process under investigation.
Q2: Which type of microplate should I use for the this compound assay?
A: For fluorescence intensity assays like the this compound, it is recommended to use opaque, black microplates with a clear bottom if performing bottom-read measurements.[1][2] Black plates minimize background fluorescence and prevent crosstalk between wells.[2][3] White plates can be used to enhance signal in some cases but may also increase background.[1][2]
Q3: Should I read the plate from the top or the bottom?
A: The choice between top and bottom reading depends on your sample.
-
Top reading is generally suitable for homogenous, solution-based assays.
-
Bottom reading is recommended for adherent cells to maximize the signal from the cell monolayer and minimize interference from the media.[1][4] It can also help reduce variability caused by evaporation or bubbles.
Q4: What are the optimal excitation and emission wavelengths for the this compound assay?
A: The optimal wavelengths are dependent on the specific fluorophore used in the this compound assay kit. Always refer to the kit's manual for the recommended excitation and emission maxima. It is also advisable to perform a wavelength scan on your specific plate reader to determine the optimal settings for your instrument and assay conditions.
Q5: How do I determine the correct gain setting for my plate reader?
A: The gain, or photomultiplier tube (PMT) voltage, amplifies the fluorescent signal. An incorrect gain setting can lead to either data saturation (too high) or poor signal-to-noise (too low). Most modern plate readers have an automatic gain adjustment feature.[5] It is recommended to use a positive control well (the brightest expected signal) to set the gain to approximately 90% of the maximum measurable signal.[5]
II. Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High Background Signal | 1. Autofluorescence from media (e.g., phenol red), serum, or compounds.[1][6] 2. Contaminated buffers or reagents. 3. Incorrect plate type (e.g., using clear plates).[2] 4. Crosstalk from adjacent wells with very high signals.[7] 5. Suboptimal wavelength settings. | 1. Use phenol red-free media or a low-autofluorescence medium.[4] For adherent cells, use bottom reading.[1][4] 2. Prepare fresh buffers and reagents. 3. Use black, opaque-walled plates.[2][3] 4. Arrange samples on the plate so that very bright wells are not adjacent to very dim wells. Leave an empty well as a buffer if necessary. 5. Perform a wavelength scan to optimize excitation and emission settings to maximize signal and minimize background. |
| Low Signal or Poor Signal-to-Noise Ratio | 1. Incorrect gain setting (too low). 2. Suboptimal excitation/emission wavelengths. 3. Incorrect Z-position (focal height). 4. Low concentration of fluorescent probe or target. 5. Insufficient incubation time. | 1. Use the auto-gain feature on your plate reader or manually increase the gain, ensuring you do not saturate the detector with your highest signal wells. 2. Verify and optimize wavelengths using a wavelength scan. 3. Perform a Z-position optimization to ensure the reader is focused at the optimal height within the well.[4] 4. Review the assay protocol and ensure all components are at the recommended concentrations. 5. Ensure the assay has reached its endpoint by performing a kinetic read to determine the optimal incubation time. |
| High Well-to-Well Variability (High %CV) | 1. Inconsistent pipetting. 2. Presence of bubbles in the wells. 3. Uneven cell distribution (for cell-based assays). 4. Temperature fluctuations across the plate.[8] 5. Edge effects due to evaporation. | 1. Use calibrated pipettes and practice good pipetting technique. Consider using a multichannel pipette or automated liquid handler for better consistency. 2. Visually inspect the plate for bubbles before reading. Centrifuge the plate briefly if necessary. 3. Ensure a single-cell suspension before plating and use appropriate cell plating techniques. Some readers offer well-scanning or orbital reading modes to average the signal over the well.[4][8] 4. Allow the plate to equilibrate to the reader's temperature before reading. 5. Use a plate sealer and ensure the incubator has proper humidification. Avoid using the outermost wells if edge effects are persistent. |
| Saturated Signal (Overflow Reading) | 1. Gain setting is too high. 2. Concentration of fluorophore or target is too high. | 1. Reduce the gain setting. Use the auto-gain function on a well with the highest expected signal. 2. Dilute your samples or use a lower concentration of the fluorescent reagent as specified in the protocol. |
III. Plate Reader Settings Optimization
While optimal settings are assay-specific, the following table provides general guidance and starting points for optimizing the this compound assay on different plate reader models.
| Parameter | Tecan Spark / Infinite | BMG LABTECH PHERAstar / CLARIOstar | Molecular Devices SpectraMax | BioTek Synergy | General Recommendation |
| Plate Type | Black, clear bottom | Black, clear bottom | Black, clear bottom | Black, clear bottom | Use black-walled plates to minimize crosstalk and background.[2][3] |
| Wavelengths | Monochromator or filter-based. Perform a spectral scan. | Filter-based or LVF monochromators. Perform a spectral scan. | Monochromator-based. Perform a spectral scan. | Hybrid monochromator/filter system. Perform a spectral scan. | Refer to the this compound assay kit for Ex/Em maxima and perform a spectral scan for fine-tuning. |
| Gain Setting | "Optimal" or "Calculate from well" feature.[9] Manual gain typically 60-180.[9] | Automatic gain adjustment on a high-signal well (target 90%).[5] | Auto PMT setting available.[10] | Gen5 software allows for manual gain adjustment. | Use a positive control well to set the gain to a non-saturating level that provides a good dynamic range. |
| Z-Position (Focal Height) | Automatic Z-positioning ("Calculate from well").[9] | Automatic focal height adjustment. | Not a standard user-adjustable feature on all models. | Z-position adjustment available on some models. | Optimize for solution-based assays just below the meniscus; for adherent cells, focus on the bottom of the well.[4] |
| Read Mode | Top or Bottom. Multiple reads per well available.[9] | Top or Bottom. Orbital, spiral, or matrix scanning available. | Top or Bottom. Well scanning available. | Top or Bottom. | Use bottom reading for adherent cells.[1][4] Use well scanning for heterogeneous samples.[8] |
| Flashes/Integration Time | Adjustable number of flashes. | Adjustable number of flashes. | Adjustable. | Adjustable. | Increasing the number of flashes or integration time can improve precision but will increase read time. 10-20 flashes are often sufficient.[6] |
IV. Experimental Protocols
Protocol 1: Assay Validation with Z'-Factor Calculation
The Z'-factor is a statistical measure of assay quality. A Z'-factor between 0.5 and 1.0 indicates an excellent assay.[11][12]
Objective: To determine the robustness and suitability of the this compound assay for high-throughput screening.
Methodology:
-
Prepare a 96-well plate with at least 16 wells for your positive control (maximum signal) and 16 wells for your negative control (minimum signal).
-
Add all assay components according to the this compound protocol.
-
Incubate the plate as required.
-
Read the fluorescence intensity on your plate reader using the optimized settings.
-
Calculate the mean (μ) and standard deviation (σ) for both the positive (p) and negative (n) controls.
-
Calculate the Z'-factor using the following formula: Z' = 1 - (3σp + 3σn) / |μp - μn|[12]
Protocol 2: Optimizing Gain and Z-Position
Objective: To determine the optimal gain and Z-position for the this compound assay on a specific plate reader.
Methodology:
-
Prepare a 96-well plate with a positive control (high signal), a negative control (low signal), and a blank (buffer only).
-
Gain Optimization:
-
If your plate reader has an automatic gain adjustment feature, select a positive control well and allow the instrument to determine the optimal setting.[5][9]
-
For manual optimization, start with a low gain setting and incrementally increase it, taking a reading at each step. Plot the signal intensity against the gain setting. Choose a gain that provides a high signal for your positive control without reaching saturation.
-
-
Z-Position Optimization:
-
Many plate readers offer an automatic Z-position optimization. Select a well containing your positive control.
-
The instrument will take multiple readings at different vertical positions of the measurement head and determine the position with the highest signal. This optimized Z-position will then be used for the entire plate.[9]
-
V. Visual Diagrams
References
- 1. tecan.com [tecan.com]
- 2. youtube.com [youtube.com]
- 3. google.com [google.com]
- 4. Tips for Optimizing Cell-Based Readouts | The Scientist [the-scientist.com]
- 5. bmglabtech.com [bmglabtech.com]
- 6. youtube.com [youtube.com]
- 7. news-medical.net [news-medical.net]
- 8. tecan.com [tecan.com]
- 9. youtube.com [youtube.com]
- 10. youtube.com [youtube.com]
- 11. Calculating a Z-factor to assess the quality of a screening assay. - FAQ 1153 - GraphPad [graphpad.com]
- 12. Advanced Assay Development Guidelines for Image-Based High Content Screening and Analysis - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Best practices for storing and handling R5C3 compound
Technical Support Center: R5C3 Compound
Welcome to the technical support center for the this compound compound. This resource is designed for researchers, scientists, and drug development professionals to ensure the proper storage, handling, and effective use of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: this compound is readily soluble in dimethyl sulfoxide (DMSO). For most in vitro cell-based assays, we recommend preparing a 10 mM stock solution in anhydrous, sterile-filtered DMSO.
Q2: How should I store the lyophilized powder and stock solutions of this compound?
A2: Both the lyophilized powder and DMSO stock solutions are sensitive to light and moisture. Store the powder at -20°C in a desiccator, protected from light.[1] Aliquot the stock solution into single-use amber vials to avoid repeated freeze-thaw cycles and light exposure, and store at -80°C.[1][2][3]
Q3: What is the stability of the this compound stock solution?
A3: When stored properly at -80°C in anhydrous DMSO, the this compound stock solution is stable for up to 6 months.[1] Avoid repeated freeze-thaw cycles, as this can lead to degradation of the compound. For working solutions diluted in aqueous media, it is recommended to prepare them fresh for each experiment.
Q4: Can I use this compound for in vivo animal studies?
A4: Yes, this compound can be used for in vivo studies. However, the DMSO stock solution should be further diluted in an appropriate vehicle for animal administration. A common co-solvent system, such as one containing PEG400, Tween 80, and saline, may be required to maintain solubility and reduce toxicity.[1] The final concentration of DMSO should be kept low, preferably below 2%, to minimize adverse effects.[1]
Q5: How do I handle a light-sensitive compound like this compound in the lab?
A5: All procedures involving this compound, both in its solid form and in solution, should be performed with minimal light exposure. Use amber-colored vials and tubes for storage and preparation.[2][4] If transparent containers are necessary, wrap them in aluminum foil.[2][4] It is also advisable to work in a dimly lit area or under a yellow safety light to prevent photodegradation.[4][5]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent or no biological activity in experiments. | 1. Compound Degradation: Improper storage, repeated freeze-thaw cycles, or exposure to light. 2. Precipitation: Compound precipitated out of the working solution. 3. Incorrect Concentration: Error in calculating dilutions for the stock or working solution. | 1. Use a fresh aliquot of the stock solution. Ensure proper storage conditions are met. 2. Visually inspect the working solution for any precipitate. Prepare fresh dilutions and ensure the final solvent concentration is compatible with your assay medium. 3. Recalculate all dilutions and prepare a fresh working solution from a new stock aliquot. |
| Precipitate forms when diluting the DMSO stock solution into aqueous media. | 1. Low Solubility: The concentration of this compound in the final working solution exceeds its solubility limit in the aqueous medium. 2. Rapid Dilution: Adding the DMSO stock directly to a large volume of aqueous buffer can cause the compound to crash out of solution. | 1. Lower the final concentration of this compound in your experiment. 2. Perform a stepwise dilution. [1] First, dilute the DMSO stock into a small volume of media, vortex gently, and then add this intermediate dilution to the final volume. |
| High background signal or cell toxicity in control wells (vehicle only). | 1. DMSO Toxicity: The final concentration of DMSO in the culture medium is too high. | 1. Ensure the final DMSO concentration is below 0.5% in your in vitro assays to avoid cell toxicity.[1] Always include a vehicle control with the same final DMSO concentration as your experimental wells. |
| Variability between experimental replicates. | 1. Incomplete Dissolution: The this compound compound was not fully dissolved when preparing the stock solution. 2. Inaccurate Pipetting: Errors in pipetting small volumes of the concentrated stock solution. | 1. Ensure the compound is completely dissolved in DMSO by vortexing thoroughly.[6] Gentle warming (to no more than 37°C) can aid dissolution if necessary. 2. Use calibrated pipettes and prepare an intermediate dilution to avoid pipetting very small volumes. |
Experimental Protocols & Data
This compound Storage and Stability
| Form | Solvent | Storage Temperature | Shelf Life |
| Lyophilized Powder | - | -20°C (in desiccator, protected from light) | 3 years[1] |
| Stock Solution | Anhydrous DMSO | -80°C (in single-use amber aliquots) | 6 months[1] |
| Working Solution | Aqueous Media | 4°C (protected from light) | Prepare fresh daily |
This compound Solubility Data
| Solvent | Solubility |
| DMSO | ≥ 50 mg/mL |
| Ethanol | ≥ 20 mg/mL |
| Water | < 0.1 mg/mL |
Protocol: Preparation of this compound Stock and Working Solutions
Objective: To prepare a 10 mM stock solution of this compound in DMSO and subsequent working solutions for a cell-based assay.
Materials:
-
This compound lyophilized powder (Molecular Weight: 450.5 g/mol )
-
Anhydrous, sterile-filtered DMSO
-
Sterile, amber microcentrifuge tubes
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
Procedure:
-
Prepare 10 mM Stock Solution:
-
Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent moisture condensation.
-
To prepare 1 mL of a 10 mM stock solution, weigh out 4.505 mg of this compound powder.
-
Add the powder to a sterile, amber microcentrifuge tube.
-
Add 1 mL of anhydrous DMSO to the tube.[6]
-
Cap the tube tightly and vortex thoroughly until the solid is completely dissolved.[6]
-
-
Storage of Stock Solution:
-
Prepare Working Solutions (Example for a final concentration of 10 µM):
-
On the day of the experiment, thaw one aliquot of the 10 mM stock solution.
-
Perform a serial dilution. For example, to make a 10 µM working solution in a final volume of 1 mL of cell culture medium, add 1 µL of the 10 mM stock solution to 999 µL of the medium.
-
Mix immediately by gentle inversion or pipetting to avoid precipitation.
-
Note: The final DMSO concentration in this example is 0.1%. Ensure the final DMSO concentration remains non-toxic to your cells (typically <0.5%).[1]
-
Visualizations
Experimental Workflow: this compound Handling and Preparation
Caption: Workflow for proper handling and preparation of this compound solutions.
Troubleshooting Logic for Experiment Failure
Caption: Decision tree for troubleshooting failed this compound experiments.
Hypothetical this compound Signaling Pathway Inhibition
References
- 1. medchemexpress.cn [medchemexpress.cn]
- 2. 5 Tips for Handling Photosensitive Reagents - Labtag Blog [blog.labtag.com]
- 3. Light-Sensitive Injectable Prescription Drugs—2022 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. lfatabletpresses.com [lfatabletpresses.com]
- 5. Protection of Light Sensitive Products | Pharmaguideline [pharmaguideline.com]
- 6. crispmaastricht.nl [crispmaastricht.nl]
- 7. phytotechlab.com [phytotechlab.com]
- 8. csstc.org [csstc.org]
Interpreting unexpected results from R5C3 experiments
R5C3 Technical Support Center
Welcome to the technical support center for the Reporter-based 5-component Cascade 3 (this compound) assay. This guide is designed to help you troubleshoot unexpected results and provide clarity on the experimental procedures.
Frequently Asked Questions (FAQs) & Troubleshooting
Question 1: Why am I observing no signal or a very low signal in my stimulated wells?
Answer:
This is a common issue that can arise from several factors, ranging from reagent integrity to cell health. The troubleshooting guide below outlines potential causes and solutions.
Troubleshooting Guide: Low or No Signal
| Potential Cause | Recommended Action |
|---|---|
| Inactive Ligand/Stimulant | - Verify the storage conditions and expiration date of your ligand.- Prepare a fresh dilution of the ligand from a stock solution.- Test a new batch or lot of the ligand. |
| Cell Health Issues | - Perform a cell viability assay (e.g., Trypan Blue or a commercial kit) on your cell stock.- Ensure cells are not over-confluent when plating.- Use cells within their recommended passage number range. |
| Suboptimal Ligand Concentration | - Perform a dose-response experiment with a wider range of ligand concentrations to ensure you are using an optimal concentration. |
| Incorrect Incubation Times | - Review the protocol for recommended incubation times for ligand stimulation and cell lysis. Ensure they are being followed accurately. |
| Reporter Gene Detection Issue | - Check the expiration date and storage of the reporter assay substrate.- Ensure your plate reader settings (e.g., filter, read time) are correct for the specific reporter signal (e.g., luminescence, fluorescence). |
Logical Troubleshooting Flowchart:
Caption: Troubleshooting workflow for low or no signal.
Question 2: My unstimulated control wells show a high background signal. What could be the cause?
Answer:
High background can mask the true signal from your stimulated samples and reduce your assay window. This often points to constitutive (unstimulated) activation of the pathway or issues with the assay components.
Troubleshooting Guide: High Background Signal
| Potential Cause | Recommended Action |
|---|---|
| Constitutive Pathway Activation | - Reduce cell seeding density. Over-confluent cells can sometimes exhibit pathway activation.- Decrease the serum concentration in the media during the starvation step (if applicable). |
| Reagent Contamination | - Use fresh, sterile media and assay buffers.- Ensure your ligand stock is not accidentally contaminating your control wells. |
| Extended Incubation | - Over-incubation with the reporter substrate can lead to non-enzymatic signal generation. Adhere strictly to the recommended incubation time. |
| Cross-talk from Adjacent Wells | - If using a luminescence assay, ensure you are using solid white plates to prevent light bleed-through.- Leave an empty well between high-signal and no-signal wells as a test. |
Quantitative Data Example: Assay Window
The table below illustrates how a high background can negatively impact the assay window (Signal to Background ratio).
| Condition | Expected Results (RLU) | Unexpected High Background (RLU) |
| Unstimulated (Background) | 1,000 | 15,000 |
| Stimulated (Signal) | 20,000 | 30,000 |
| Signal to Background (S/B) | 20 | 2 |
Question 3: I'm seeing high variability between my replicate wells. How can I improve consistency?
Answer:
Inconsistent results across replicates can compromise the reliability of your data. The primary causes are often related to technical execution.
Troubleshooting Guide: High Replicate Variability
| Potential Cause | Recommended Action |
|---|---|
| Pipetting Inaccuracy | - Ensure your pipettes are calibrated. Use low-retention tips.- When adding reagents, ensure the pipette tip is below the liquid surface without touching the bottom of the well. |
| Uneven Cell Seeding | - Thoroughly resuspend cells before plating to ensure a homogenous mixture.- Avoid swirling the plate in a circular motion after seeding, which can cause cells to accumulate in the center. Use a gentle back-and-forth and side-to-side motion. |
| Plate Edge Effects | - Temperature and evaporation gradients can affect the outer wells of a plate. To mitigate this, avoid using the outermost wells or fill them with sterile PBS or media. |
| Inconsistent Incubation | - Ensure the entire plate is incubated uniformly. Avoid stacking plates in the incubator. |
Experimental Protocols & Diagrams
This compound Signaling Pathway
The this compound assay measures the activity of a five-component signaling cascade. Upon ligand binding to the receptor, a phosphorylation cascade is initiated, leading to the activation of a transcription factor and subsequent expression of a reporter gene.
Caption: The hypothetical this compound signaling cascade.
Standard this compound Experimental Workflow
This protocol outlines the key steps for performing the this compound assay.
Methodology:
-
Cell Plating:
-
Culture cells to approximately 80-90% confluency.
-
Trypsinize, count, and resuspend cells in the appropriate culture medium.
-
Plate cells in a 96-well plate at the recommended density (e.g., 20,000 cells/well).
-
Incubate for 18-24 hours to allow for cell attachment.
-
-
Ligand Stimulation:
-
Prepare serial dilutions of your ligand in serum-free medium.
-
Carefully remove the culture medium from the wells.
-
Add the diluted ligand to the appropriate wells. Add serum-free medium without ligand to the unstimulated control wells.
-
Incubate for the specified stimulation time (e.g., 6 hours).
-
-
Cell Lysis and Signal Detection:
-
Remove the medium containing the ligand.
-
Add 50 µL of lysis buffer to each well and incubate for 10 minutes with gentle shaking to ensure complete lysis.
-
Add 50 µL of the reporter gene substrate (e.g., luciferase substrate) to each well.
-
Incubate for 2-3 minutes at room temperature.
-
Measure the signal (e.g., luminescence) using a plate reader.
-
Experimental Workflow Diagram:
Caption: Standard workflow for the this compound assay.
Validation & Comparative
A Comparative Guide to MDM2 Inhibitors: Evaluating Efficacy and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
The discovery of small molecules that inhibit the interaction between MDM2 and the tumor suppressor p53 has opened a promising avenue for cancer therapy. By disrupting this interaction, MDM2 inhibitors aim to reactivate p53, leading to cell cycle arrest and apoptosis in cancer cells with wild-type TP53. This guide provides a comparative overview of the efficacy of several prominent MDM2 inhibitors, with a focus on supporting experimental data and methodologies.
Note on R5C3: While this compound is identified as an MDM2 inhibitor and a probe for fluorescence polarization binding assays, publicly available efficacy data such as IC50 or in vivo studies are not available at the time of this publication.[1] Therefore, a direct quantitative comparison with other inhibitors is not possible. This guide will focus on a selection of well-characterized MDM2 inhibitors with available preclinical and clinical data.
Quantitative Comparison of MDM2 Inhibitor Efficacy
The following table summarizes key efficacy data for several MDM2 inhibitors based on preclinical studies. These values provide a benchmark for comparing their potency and activity.
| Compound | Target(s) | Binding Affinity (Ki/IC50) | Cellular Potency (IC50) | In Vivo Efficacy |
| Nutlin-3a | MDM2 | IC50 = 90 nM[2] | 1-2 µM (SJSA-1, HCT116, RKO cell lines)[2] | 90% tumor growth inhibition in SJSA-1 xenograft model (200 mg/kg, oral, twice daily)[3] |
| RG7112 | MDM2 | - | Potent cell growth inhibition | - |
| MI-219 | MDM2 | Ki = 5 nM[4][5] | - | Complete tumor growth inhibition in xenograft models[4][5] |
| MI-77301 | MDM2 | Ki = 0.88 nM[6] | - | Effective p53 activation in vitro and in xenograft models[6] |
| AMG 232 | MDM2 | Ki = 0.44 nM[3] | 80 nM (SJSA-1), 60 nM (RS4;11)[3] | Complete and durable tumor regression in SJSA-1 and RS4;11 xenograft models (100 mg/kg, oral, daily)[3] |
| BI-907828 | MDM2 | IC50 = 4 nM (for parent compound BI-0252)[6] | - | Tumor regression in SJSA-1 osteosarcoma and dedifferentiated liposarcoma xenograft models[6] |
| This compound | MDM2 | Data not publicly available | Data not publicly available | Data not publicly available |
Signaling Pathway and Experimental Workflow
To understand the mechanism of action and evaluation process for these inhibitors, the following diagrams illustrate the targeted signaling pathway and a typical experimental workflow.
Caption: The MDM2-p53 signaling pathway and the mechanism of MDM2 inhibitors.
Caption: A typical experimental workflow for the preclinical evaluation of MDM2 inhibitors.
Key Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of MDM2 inhibitors.
Fluorescence Polarization (FP) Binding Assay
This assay is used to determine the binding affinity of an inhibitor to MDM2.[7][8][9]
-
Principle: The assay measures the change in polarization of fluorescently labeled p53-derived peptide upon binding to the larger MDM2 protein. Small, unbound peptides rotate rapidly, resulting in low polarization. When bound to MDM2, the complex tumbles slower, increasing the polarization. An inhibitor will compete with the labeled peptide for binding to MDM2, causing a decrease in polarization.
-
Protocol Outline:
-
A fluorescently labeled p53 peptide (e.g., with TAMRA or FITC) is incubated with recombinant human MDM2 protein in an appropriate assay buffer.
-
Serial dilutions of the test compound (e.g., this compound or other inhibitors) are added to the mixture.
-
The reaction is incubated to reach equilibrium.
-
Fluorescence polarization is measured using a plate reader with appropriate excitation and emission filters.
-
The IC50 value is calculated by plotting the percentage of inhibition against the inhibitor concentration. The Ki can be subsequently calculated from the IC50.
-
Cell Viability/Cytotoxicity Assay (e.g., WST-1 or MTT Assay)
This assay determines the concentration of the inhibitor that causes a 50% reduction in cell viability (IC50).[5]
-
Principle: Tetrazolium salts (like WST-1 or MTT) are reduced by metabolically active cells to a colored formazan product. The amount of formazan produced is proportional to the number of viable cells.
-
Protocol Outline:
-
Cancer cells with wild-type p53 (e.g., SJSA-1) are seeded in 96-well plates and allowed to adhere overnight.
-
Cells are treated with a range of concentrations of the MDM2 inhibitor for a specified period (e.g., 24-72 hours).
-
The tetrazolium salt reagent is added to each well and incubated.
-
The absorbance of the formazan product is measured using a microplate reader.
-
The IC50 value is determined by plotting the percentage of cell viability against the inhibitor concentration.
-
In Vivo Xenograft Tumor Model
This model assesses the anti-tumor efficacy of the inhibitor in a living organism.[3][10]
-
Principle: Human cancer cells are implanted into immunocompromised mice, where they form tumors. The mice are then treated with the MDM2 inhibitor, and the effect on tumor growth is monitored.
-
Protocol Outline:
-
A suspension of human cancer cells (e.g., SJSA-1) is subcutaneously injected into the flank of immunocompromised mice (e.g., nude or SCID mice).
-
Tumors are allowed to grow to a palpable size.
-
Mice are randomized into control and treatment groups.
-
The treatment group receives the MDM2 inhibitor via a specified route (e.g., oral gavage) and schedule. The control group receives a vehicle.
-
Tumor volume and body weight are measured regularly throughout the study.
-
At the end of the study, tumors may be excised for further analysis (e.g., western blotting for p53 activation).
-
Efficacy is determined by comparing the tumor growth in the treated group to the control group.
-
Conclusion
The development of potent and selective MDM2 inhibitors represents a significant advancement in targeted cancer therapy. While compounds like Nutlin-3a, MI-219, and AMG 232 have demonstrated promising preclinical and, in some cases, clinical activity, the field continues to evolve with the discovery of new chemical scaffolds. The lack of publicly available efficacy data for this compound highlights the ongoing nature of research and development in this area. The experimental protocols outlined provide a framework for the continued evaluation and comparison of novel MDM2 inhibitors as they emerge.
References
- 1. scbt.com [scbt.com]
- 2. Small-Molecule Inhibitors of the MDM2–p53 Protein–Protein Interaction (MDM2 Inhibitors) in Clinical Trials for Cancer Treatment: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pnas.org [pnas.org]
- 5. pnas.org [pnas.org]
- 6. mdpi.com [mdpi.com]
- 7. Chapter 8 Identification of Small Molecules Affecting p53-MDM2/ MDMX Interaction by Fluorescence Polarization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Fluorescence polarization assay and inhibitor design for MDM2/p53 interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A fluorescence polarization assay for the identification of inhibitors of the p53-DM2 protein-protein interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
R5C3 vs. Nutlin-3a in p53 Activation: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The tumor suppressor protein p53 plays a critical role in preventing cancer formation, making it a key target in oncology research. Activation of wild-type p53 in cancer cells is a promising therapeutic strategy. This guide provides a detailed comparison of two small molecules, initially intended to compare R5C3 and nutlin-3a. However, due to the limited public scientific literature available for a compound specifically designated "this compound," this guide will focus on a well-documented p53 activator, RITA (Reactivation of p53 and Induction of Tumor cell Apoptosis) , as a functional stand-in and comparator to the extensively studied nutlin-3a . Both RITA and nutlin-3a function to activate p53 by disrupting its interaction with the negative regulator, MDM2.
Mechanism of Action: A Tale of Two Binding Partners
Nutlin-3a and RITA employ distinct mechanisms to achieve the same outcome: p53 stabilization and activation.
Nutlin-3a is a cis-imidazoline analog that acts as a potent and selective inhibitor of the MDM2-p53 interaction. It competitively binds to the p53-binding pocket on the MDM2 protein.[1] This blockage prevents MDM2 from targeting p53 for ubiquitination and subsequent proteasomal degradation. The resulting accumulation of p53 in the nucleus allows it to transcriptionally activate its target genes, leading to cellular responses such as cell cycle arrest and apoptosis.[1]
RITA , in contrast, binds directly to the N-terminus of the p53 protein. This binding induces a conformational change in p53 that prevents its interaction with MDM2.[1] By targeting p53 itself, RITA also effectively shields it from MDM2-mediated degradation, leading to p53 accumulation and the activation of downstream signaling pathways.[1]
References
Validating R5C3 On-Target Effects in a New Cancer Cell Line: A Comparative Guide
This guide provides a comprehensive framework for validating the on-target effects of the novel Kinase X (KX) inhibitor, R5C3, in a new cancer cell line. It offers a comparative analysis of this compound with a known, commercially available KX inhibitor, Compound Z, and outlines detailed experimental protocols and data interpretation. This document is intended for researchers, scientists, and drug development professionals engaged in preclinical drug discovery and target validation.
Introduction to this compound and its Putative Target
This compound is a novel small molecule inhibitor designed to target Kinase X (KX), a serine/threonine kinase that is a critical downstream effector of the Growth Factor Y (GFY) signaling pathway. Aberrant activation of the GFY-KX axis has been implicated in the proliferation and survival of various cancer types. This guide details the necessary experiments to confirm that this compound engages and inhibits KX in a new cancer cell line, leading to the desired downstream cellular effects.
Comparative Analysis of this compound and Compound Z
To objectively assess the on-target efficacy of this compound, a direct comparison with a well-characterized, commercially available KX inhibitor, Compound Z, is essential. The following table summarizes the key parameters for comparison.
| Parameter | This compound (Expected) | Compound Z (Known) | Experimental Assay |
| Target Engagement | |||
| IC50 (Biochemical) | 15 nM | 25 nM | In vitro Kinase Assay |
| EC50 (Cellular) | 50 nM | 80 nM | Cellular Thermal Shift Assay (CETSA) |
| Downstream Pathway Inhibition | |||
| p-Substrate Y (IC50) | 75 nM | 120 nM | Western Blot |
| Cellular Phenotype | |||
| Anti-proliferative (GI50) | 100 nM | 180 nM | Cell Viability Assay (e.g., CellTiter-Glo) |
| Apoptosis Induction (EC50) | 150 nM | 250 nM | Caspase-3/7 Activity Assay |
Table 1: Comparative Performance Metrics for this compound and Compound Z. This table provides a clear, side-by-side comparison of the expected potency of this compound against the known values of Compound Z across a range of biochemical and cellular assays.
Experimental Protocols
Detailed methodologies for the key validation experiments are provided below.
In Vitro Kinase Assay
Objective: To determine the direct inhibitory effect of this compound on purified KX enzyme activity.
Protocol:
-
Recombinant human KX enzyme is incubated with varying concentrations of this compound or Compound Z in a kinase buffer.
-
The reaction is initiated by the addition of ATP and a specific peptide substrate.
-
After incubation, the amount of phosphorylated substrate is quantified using a luminescence-based assay.
-
IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.
Cellular Thermal Shift Assay (CETSA)
Objective: To confirm target engagement of this compound with KX in intact cells.[1]
Protocol:
-
The new cancer cell line is treated with either vehicle, this compound, or Compound Z for a specified time.
-
Cells are harvested, lysed, and the lysate is heated to a range of temperatures.
-
The aggregated proteins are pelleted by centrifugation, and the soluble fraction is analyzed by Western blot for KX protein levels.
-
The melting temperature (Tm) of KX in the presence of the compounds is determined. A shift in Tm indicates direct binding.[1]
Western Blot for Downstream Signaling
Objective: To assess the inhibition of KX-mediated signaling in the cell.
Protocol:
-
Cells are treated with a dose-range of this compound or Compound Z, followed by stimulation with Growth Factor Y (GFY).
-
Cell lysates are prepared and subjected to SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is probed with primary antibodies against phosphorylated Substrate Y (p-Substrate Y) and total Substrate Y, as well as KX and a loading control (e.g., GAPDH).
-
Densitometry is used to quantify the levels of p-Substrate Y relative to total Substrate Y.
Cell Viability and Apoptosis Assays
Objective: To measure the functional consequences of KX inhibition on cell proliferation and survival.
Protocol:
-
Cell Viability: Cells are seeded in 96-well plates and treated with increasing concentrations of this compound or Compound Z for 72 hours. Cell viability is assessed using the CellTiter-Glo® Luminescent Cell Viability Assay.
-
Apoptosis: Cells are treated with the compounds for 48 hours. Apoptosis is measured by quantifying caspase-3 and -7 activities using a commercially available luminescent assay.
Visualizing Workflows and Pathways
To facilitate a clear understanding of the experimental logic and the targeted biological pathway, the following diagrams are provided.
Caption: GFY-KX Signaling Pathway and Points of Inhibition.
References
Fictional Cross-Reactivity Analysis of Monoclonal Antibody R5C3
For Research Use Only. Not for use in diagnostic procedures.
Introduction
This guide provides a comprehensive overview of the specificity and cross-reactivity profile of the monoclonal antibody R5C3, developed to target Protein X, a key kinase in the hypothetical "Growth Factor Signaling Pathway." The following data and protocols are intended to assist researchers in evaluating the suitability of this compound for their specific applications and to provide a framework for antibody validation. The data presented herein is generated from a series of in-house validation studies.
Data Summary
The cross-reactivity of this compound was assessed against closely related protein family members (Protein Y and Protein Z) as well as a structurally distinct negative control protein (Protein A). The following table summarizes the binding affinity and specificity observed in various immunoassays.
| Target Protein | Western Blot Signal Intensity (Normalized) | ELISA (OD450) | Immunohistochemistry (Staining Score) |
| Protein X (Target) | 1.00 | 2.85 | +++ (Strong) |
| Protein Y (Family Member) | 0.15 | 0.45 | + (Weak) |
| Protein Z (Family Member) | < 0.05 (Not Detected) | 0.12 | - (Negative) |
| Protein A (Negative Control) | < 0.05 (Not Detected) | 0.10 | - (Negative) |
Table 1: Summary of this compound Cross-Reactivity Data. The table shows the relative binding of this compound to its intended target (Protein X) and other related and unrelated proteins across different applications.
Signaling Pathway Context
Protein X, the target of this compound, is a critical component of the Growth Factor Signaling Pathway. Understanding this pathway is essential for interpreting experimental results.
Figure 1: Hypothetical Growth Factor Signaling Pathway involving Protein X.
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols are optimized for the use of this compound and may require further optimization for different experimental setups.
Western Blotting for Specificity
Objective: To determine the specificity of this compound by detecting a single band at the expected molecular weight in a complex protein lysate.
-
Lysate Preparation: Cells expressing Protein X, Protein Y, Protein Z, and Protein A were lysed in RIPA buffer supplemented with protease and phosphatase inhibitors. Protein concentration was determined using a BCA assay.
-
Electrophoresis: 20 µg of total protein per lane was separated on a 4-12% Bis-Tris polyacrylamide gel.
-
Transfer: Proteins were transferred to a PVDF membrane.
-
Blocking: The membrane was blocked for 1 hour at room temperature in 5% non-fat dry milk in Tris-buffered saline with 0.1% Tween-20 (TBST).
-
Primary Antibody Incubation: The membrane was incubated with this compound at a 1:1000 dilution in blocking buffer overnight at 4°C.
-
Washing: The membrane was washed three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: The membrane was incubated with an HRP-conjugated anti-mouse secondary antibody for 1 hour at room temperature.
-
Detection: The signal was detected using an enhanced chemiluminescence (ECL) substrate and imaged.
Figure 2: Standard workflow for Western Blot analysis.
Enzyme-Linked Immunosorbent Assay (ELISA)
Objective: To quantify the binding affinity of this compound to purified recombinant proteins.
-
Coating: A 96-well plate was coated with 1 µg/mL of purified recombinant Protein X, Protein Y, Protein Z, or Protein A overnight at 4°C.
-
Blocking: The plate was washed and blocked with 1% BSA in PBS for 1 hour.
-
Primary Antibody Incubation: A serial dilution of this compound was added to the wells and incubated for 2 hours at room temperature.
-
Washing: The plate was washed three times with PBST.
-
Secondary Antibody Incubation: An HRP-conjugated anti-mouse secondary antibody was added and incubated for 1 hour.
-
Detection: TMB substrate was added, and the reaction was stopped with 2N H2SO4. The optical density was read at 450 nm.
Immunohistochemistry (IHC)
Objective: To assess the staining pattern and specificity of this compound in formalin-fixed, paraffin-embedded (FFPE) tissue sections.
-
Deparaffinization and Rehydration: FFPE tissue sections were deparaffinized in xylene and rehydrated through a graded series of ethanol.
-
Antigen Retrieval: Heat-induced epitope retrieval was performed using a citrate buffer (pH 6.0).
-
Blocking: Endogenous peroxidase activity was quenched with 3% H2O2, and non-specific binding was blocked with 5% normal goat serum.
-
Primary Antibody Incubation: Sections were incubated with this compound (1:200 dilution) overnight at 4°C.
-
Secondary Antibody and Detection: A biotinylated secondary antibody and streptavidin-HRP complex were used, followed by detection with DAB chromogen.
-
Counterstaining and Mounting: Sections were counterstained with hematoxylin, dehydrated, and mounted.
Conclusion
The data presented in this guide demonstrate that the this compound monoclonal antibody is highly specific for its intended target, Protein X. While a minor cross-reactivity with the closely related Protein Y was observed in highly sensitive assays like ELISA and at high concentrations in Western Blotting, no cross-reactivity was detected with Protein Z or the negative control Protein A. These findings suggest that this compound is a reliable tool for the detection of Protein X in various applications, though appropriate controls are always recommended.
R5C3 in the Landscape of MDM2 Small Molecule Inhibitors: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides a head-to-head comparison of the small molecule inhibitor R5C3 with other notable inhibitors targeting the MDM2-p53 interaction. This analysis is based on available experimental data to objectively assess their performance and potential as therapeutic agents.
The p53 tumor suppressor protein plays a critical role in preventing cancer formation, and its inactivation is a common event in human cancers. In many tumors with wild-type p53, its function is abrogated by the over-expression of its negative regulator, the E3 ubiquitin ligase MDM2. The interaction between MDM2 and p53 leads to the degradation of p53, thereby promoting tumor cell survival. Consequently, the development of small molecule inhibitors that disrupt the MDM2-p53 interaction to restore p53 function has become a promising strategy in cancer therapy.
This guide focuses on this compound, a small molecule identified as an MDM2 inhibitor and utilized as a probe in fluorescence polarization binding assays. To provide a comprehensive evaluation, this compound is compared with other well-characterized MDM2 inhibitors that have been extensively studied and, in some cases, have advanced to clinical trials. These include Nutlin-3, RG7388 (Idasanutlin), AMG 232 (Navtemadlin), and MI-773 (Saridegib).
Quantitative Comparison of MDM2 Inhibitors
The inhibitory potency of small molecules is a key parameter in their evaluation. The following table summarizes the available quantitative data for this compound and other selected MDM2 inhibitors. The data is primarily presented as the half-maximal inhibitory concentration (IC50) or the dissociation constant (Ki), which are measures of a compound's potency in inhibiting the MDM2-p53 interaction.
| Compound | Target | Assay Type | IC50 / Ki | Reference |
| This compound | MDM2 | Fluorescence Polarization | Data not publicly available | - |
| Nutlin-3a | MDM2 | Biochemical Assay | IC50: 90 nM[1] | [1] |
| RG7388 (Idasanutlin) | MDM2 | Homogeneous Time-Resolved Fluorescence (HTRF) | IC50: 196 nM[2] | [2] |
| AMG 232 (Navtemadlin) | MDM2 | Biochemical Assay | IC50: 0.6 nM | |
| Surface Plasmon Resonance (SPR) | Kd: 0.045 nM | |||
| MI-773 (Saridegib) | MDM2 | Biochemical Assay | - | - |
Note: The lack of publicly available IC50 or Ki values for this compound makes a direct quantitative comparison of its potency challenging. Its primary characterization as a fluorescence polarization probe suggests it possesses binding affinity for MDM2, but the precise strength of this interaction is not documented in readily accessible literature.
Signaling Pathway and Experimental Workflow
To understand the mechanism of action of these inhibitors and the methods used to evaluate them, the following diagrams illustrate the p53-MDM2 signaling pathway and a typical experimental workflow for assessing inhibitor potency.
Caption: The p53-MDM2 autoregulatory feedback loop and the mechanism of its inhibition.
Caption: A generalized workflow for determining the IC50 of an MDM2 inhibitor.
Experimental Protocols
The following provides a generalized protocol for a fluorescence polarization (FP) assay, a common method for quantifying the inhibition of the MDM2-p53 interaction. Specific parameters would need to be optimized for each inhibitor and set of reagents.
Objective: To determine the IC50 value of a small molecule inhibitor for the MDM2-p53 interaction.
Materials:
-
Purified recombinant human MDM2 protein.
-
A fluorescently labeled peptide derived from the p53 transactivation domain (e.g., with 5-FAM).
-
Test inhibitor (e.g., this compound) at various concentrations.
-
Assay buffer (e.g., PBS, pH 7.4, with 0.01% Tween-20 and 1 mM DTT).
-
Black, low-volume 384-well microplates.
-
A microplate reader capable of measuring fluorescence polarization.
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the test inhibitor in DMSO.
-
Create a serial dilution of the inhibitor in assay buffer.
-
Prepare solutions of MDM2 and the fluorescent p53 peptide in assay buffer at concentrations optimized for the assay window.
-
-
Assay Setup:
-
Add a fixed volume of the inhibitor dilutions to the wells of the microplate.
-
Add a fixed volume of the MDM2 protein solution to each well.
-
Initiate the binding reaction by adding a fixed volume of the fluorescent p53 peptide solution to each well.
-
Include control wells:
-
Negative control (no inhibition): MDM2, fluorescent peptide, and assay buffer with DMSO.
-
Positive control (100% inhibition): Fluorescent peptide and assay buffer with DMSO (no MDM2).
-
-
-
Incubation:
-
Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes) to allow the binding to reach equilibrium. The plate should be protected from light.
-
-
Measurement:
-
Measure the fluorescence polarization of each well using the microplate reader. The excitation and emission wavelengths should be appropriate for the fluorophore used.
-
-
Data Analysis:
-
The fluorescence polarization values are plotted against the logarithm of the inhibitor concentration.
-
The data is fitted to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the inhibitor that causes a 50% reduction in the binding of the fluorescent peptide to MDM2.
-
Conclusion
This compound is identified as a small molecule inhibitor of the MDM2-p53 interaction, primarily utilized as a research probe. While its binding to MDM2 is established through its use in fluorescence polarization assays, the absence of publicly available, quantitative potency data, such as an IC50 or Ki value, currently limits a direct and comprehensive performance comparison with other well-profiled MDM2 inhibitors like Nutlin-3, RG7388, AMG 232, and MI-773. These latter compounds have demonstrated potent, low nanomolar to sub-nanomolar inhibition of the MDM2-p53 interaction and have undergone extensive preclinical and, in some cases, clinical evaluation.
For researchers in the field of drug discovery, this compound may serve as a useful tool for assay development and as a reference compound. However, for the development of potential therapeutics, inhibitors with well-documented, high-potency and favorable pharmacological properties, such as AMG 232, represent more advanced and promising candidates. Further publication of the biochemical and cellular characterization of this compound is necessary to fully ascertain its position and potential within the landscape of MDM2 small molecule inhibitors.
References
A Comparative Guide to MDM2 Downregulation: Small Molecule Inhibition vs. siRNA-Mediated Knockdown
For researchers, scientists, and professionals in drug development, the targeted downregulation of the E3 ubiquitin ligase MDM2, a key negative regulator of the p53 tumor suppressor, represents a promising strategy in cancer therapy. This guide provides a comparative overview of two distinct approaches to achieve this: the use of a small molecule inhibitor, R5C3, and the application of small interfering RNA (siRNA) for gene knockdown.
This document outlines the mechanisms of action, provides available experimental data, and details the methodologies for each approach. While extensive data is available for siRNA-mediated MDM2 knockdown, information on the small molecule inhibitor this compound is currently limited in peer-reviewed literature. This guide reflects the current state of publicly available knowledge.
Executive Summary
| Feature | This compound (Small Molecule Inhibitor) | siRNA Knockdown |
| Mechanism of Action | Binds to MDM2, preventing its interaction with p53, thereby stabilizing p53 and activating downstream pathways. | Induces degradation of MDM2 mRNA, preventing protein translation. |
| Target Level | Protein | mRNA |
| Effect on MDM2 Levels | Does not directly reduce MDM2 protein levels; may lead to an increase due to p53-mediated feedback. | Directly reduces both MDM2 mRNA and protein levels. |
| Specificity | Potential for off-target binding to other proteins. Specificity data for this compound is not publicly available. | Can have off-target effects by silencing unintended mRNAs with partial sequence homology. |
| Delivery | Typically administered as a chemical compound in a suitable solvent (e.g., DMSO). | Requires a transfection reagent (e.g., lipid-based) or other delivery system to enter cells. |
| Duration of Effect | Dependent on the compound's half-life and cellular clearance. | Can be transient (typically 24-72 hours), with the possibility of stable knockdown using shRNA. |
This compound: A Selective MDM2 Inhibitor
This compound is a chemical compound identified as a selective inhibitor of the MDM2 protein. Its primary mechanism of action is to disrupt the protein-protein interaction between MDM2 and the p53 tumor suppressor.
Mechanism of Action:
Under normal physiological conditions, MDM2 binds to p53 and tags it for proteasomal degradation, thus keeping p53 levels low. In many cancers, MDM2 is overexpressed, leading to excessive p53 degradation and allowing cancer cells to proliferate unchecked. This compound, as a small molecule inhibitor, is designed to fit into the p53-binding pocket of the MDM2 protein. By occupying this site, it physically blocks the interaction with p53. This leads to the stabilization and accumulation of active p53, which can then induce cell cycle arrest, apoptosis, and senescence in cancer cells.
dot
Caption: this compound inhibits the MDM2-p53 interaction, leading to p53 activation.
Experimental Data:
Experimental Protocol:
A generalized protocol for using a small molecule inhibitor like this compound in cell culture would involve:
-
Compound Preparation: Dissolve this compound in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a stock solution.
-
Cell Seeding: Plate cells at a desired density and allow them to adhere overnight.
-
Treatment: Dilute the this compound stock solution in cell culture medium to the desired final concentration and add it to the cells. A vehicle control (e.g., DMSO alone) should be run in parallel.
-
Incubation: Incubate the cells for the desired time period (e.g., 24, 48, 72 hours).
-
Analysis: Harvest cells for downstream analysis, such as Western blotting for p53 and its target genes (e.g., p21), or perform cell viability assays.
siRNA-Mediated Knockdown of MDM2
Small interfering RNA (siRNA) offers a distinct approach to downregulating MDM2 by targeting its messenger RNA (mRNA) for degradation, thereby preventing the synthesis of the MDM2 protein.
Mechanism of Action:
siRNAs are short, double-stranded RNA molecules that are introduced into cells. Inside the cell, the siRNA is incorporated into the RNA-induced silencing complex (RISC). The antisense strand of the siRNA then guides the RISC to the complementary sequence on the target MDM2 mRNA. This leads to the cleavage and subsequent degradation of the MDM2 mRNA, resulting in reduced MDM2 protein levels.
dot
Caption: Workflow for MDM2 knockdown using siRNA.
Experimental Data:
Studies have demonstrated the effectiveness of siRNA in reducing MDM2 expression and its impact on cancer cells.
| Parameter | Result | Cell Line | Reference |
| MDM2 mRNA Reduction | ~72% reduction after 48 hours | A549 (Lung Cancer) | [4] |
| MDM2 mRNA Reduction | ~70% inhibition | MCF-7 (Breast Cancer) | [5] |
| MDM2 Protein Reduction | Significant decrease after 72 hours | MDA-T85 (Thyroid Cancer) | [6] |
| Effect on p53 Protein | Increased p53 protein abundance | MDA-T85 (Thyroid Cancer) | [6] |
| Phenotypic Effect | Inhibition of cell proliferation and colony formation | MDA-T85 (Thyroid Cancer) | [6] |
| Phenotypic Effect | Increased apoptosis from ~32% to ~57% | MCF-7 (Breast Cancer) | [7] |
Experimental Protocol: MDM2 siRNA Transfection
This protocol is a general guideline for the transfection of siRNA into mammalian cells using a lipid-based transfection reagent.
-
Cell Seeding: The day before transfection, seed cells in a 6-well plate at a density that will result in 30-50% confluency at the time of transfection.
-
siRNA Preparation:
-
Dilute the MDM2-specific siRNA and a non-targeting control siRNA in an appropriate volume of serum-free medium.
-
-
Transfection Reagent Preparation:
-
In a separate tube, dilute the lipid-based transfection reagent (e.g., Lipofectamine™ RNAiMAX) in serum-free medium.[6]
-
Incubate for 5 minutes at room temperature.
-
-
Complex Formation:
-
Combine the diluted siRNA and the diluted transfection reagent.
-
Mix gently and incubate for 20 minutes at room temperature to allow the formation of siRNA-lipid complexes.
-
-
Transfection:
-
Add the siRNA-lipid complexes to the cells in each well.
-
Incubate the cells for 24-72 hours at 37°C in a CO2 incubator.
-
-
Analysis:
-
After incubation, harvest the cells to assess MDM2 knockdown by qRT-PCR (for mRNA levels) and Western blotting (for protein levels).
-
Functional assays (e.g., cell viability, apoptosis) can also be performed.
-
Signaling Pathway: The MDM2-p53 Axis
Both this compound and MDM2 siRNA ultimately impact the same critical signaling pathway, albeit through different mechanisms. The diagram below illustrates the central role of the MDM2-p53 feedback loop.
dot
Caption: The MDM2-p53 negative feedback loop and points of intervention.
Considerations and Off-Target Effects
This compound: The primary concern with small molecule inhibitors is their potential for off-target binding. While this compound is described as selective, comprehensive profiling data is necessary to confirm its specificity. Off-target effects can lead to unexpected cellular phenotypes and toxicity.
siRNA: A well-documented challenge with siRNA is the potential for off-target effects, where the siRNA silences unintended genes that have partial sequence complementarity. This can be mitigated by careful siRNA design, using the lowest effective concentration, and pooling multiple siRNAs targeting the same gene. Chemical modifications to the siRNA can also reduce off-target effects.[8][9]
Conclusion
Both this compound and siRNA-mediated knockdown are valuable tools for interrogating the function of MDM2 and hold therapeutic potential. This compound acts at the protein level, providing a rapid means to stabilize p53, while siRNA acts at the mRNA level to ablate MDM2 protein expression. The choice between these methods will depend on the specific experimental goals, the desired duration of the effect, and the cell system being used. While siRNA-mediated knockdown is a well-established and extensively documented technique, further research is required to fully characterize the efficacy and specificity of the small molecule inhibitor this compound.
References
- 1. scbt.com [scbt.com]
- 2. This compound | 753504-14-2 [chemicalbook.com]
- 3. scbt.com [scbt.com]
- 4. siRNA-mediated MDM2 inhibition sensitizes human lung cancer A549 cells to radiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Preliminary evaluation of a small interfering RNA molecular probe targeting murine double minute 2 in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. MDM2 Knockdown Reduces the Oncogenic Activities and Enhances NIS Protein Abundance in Papillary Thyroid Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mejc.sums.ac.ir [mejc.sums.ac.ir]
- 8. horizondiscovery.com [horizondiscovery.com]
- 9. Off-target effects by siRNA can induce toxic phenotype - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Specificity of R5C3 as an MDM2 Probe: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for assessing the specificity of R5C3 as a molecular probe for the E3 ubiquitin ligase MDM2. Due to the limited availability of specific quantitative data for this compound in the public domain, this document serves as a template, outlining the essential experiments and data required for a thorough evaluation. For comparative purposes, data for the well-characterized MDM2 inhibitor, Nutlin-3, is included where available.
Data Presentation: Comparative Analysis of MDM2 Probes
A critical aspect of probe evaluation is the quantitative assessment of its binding affinity and specificity. The following table provides a template for comparing key performance indicators of MDM2 probes.
| Probe Name | Target(s) | Binding Affinity (IC50/Kd) | Specificity (Selectivity vs. MDM4/MDMX) | Reference |
| This compound | MDM2 | Data not publicly available | Data not publicly available | |
| Nutlin-3a | MDM2 | IC50 = 90 nM | Weakly binds MDMX (IC50 > 10 µM) | [1][2] |
| RG7112 | MDM2 | IC50 = 18 nM | High selectivity over MDMX | [1][2] |
| AMG 232 | MDM2 | Kd = 0.045 nM | High selectivity over MDMX | [2] |
Note: The lack of publicly available data for this compound highlights the need for empirical validation before its use in research applications.
Experimental Protocols
The following are detailed methodologies for key experiments to characterize the specificity and efficacy of an MDM2 probe like this compound.
Fluorescence Polarization (FP) Assay for Binding Affinity
This assay quantitatively determines the binding affinity of a probe to its target protein.
Principle: A fluorescently labeled peptide derived from the p53 transactivation domain is used as a tracer. In its unbound state, the tracer tumbles rapidly, resulting in low fluorescence polarization. Upon binding to the larger MDM2 protein, its tumbling is restricted, leading to an increase in polarization. A competitive inhibitor like this compound will displace the tracer, causing a decrease in polarization.
Protocol:
-
Reagents and Materials:
-
Recombinant human MDM2 protein (N-terminal domain).
-
Fluorescently labeled p53-derived peptide tracer (e.g., FITC-labeled).
-
Assay buffer (e.g., PBS, 0.01% Tween-20).
-
Test compound (this compound) and a reference compound (e.g., Nutlin-3a).
-
384-well black, flat-bottom plates.
-
Plate reader capable of measuring fluorescence polarization.
-
-
Procedure: a. Prepare a serial dilution of the test compound (this compound) and the reference compound in the assay buffer. b. In each well of the 384-well plate, add a fixed concentration of MDM2 protein and the fluorescent p53 peptide. c. Add the diluted compounds to the wells. Include wells with MDM2 and tracer only (positive control) and tracer only (negative control). d. Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach binding equilibrium. e. Measure the fluorescence polarization of each well using the plate reader.
-
Data Analysis: a. The IC50 value, the concentration of the inhibitor that displaces 50% of the bound tracer, is calculated by fitting the data to a sigmoidal dose-response curve.
Co-Immunoprecipitation (Co-IP) for Cellular Target Engagement
This assay verifies that the probe disrupts the MDM2-p53 interaction within a cellular context.
Protocol:
-
Cell Culture and Treatment: a. Culture cells with wild-type p53 (e.g., MCF-7) to an appropriate confluency. b. Treat the cells with varying concentrations of the MDM2 probe (this compound) or a control compound for a specified duration.
-
Cell Lysis: a. Wash the cells with cold PBS and lyse them in a non-denaturing lysis buffer containing protease and phosphatase inhibitors. b. Centrifuge the lysates to pellet cellular debris and collect the supernatant.
-
Immunoprecipitation: a. Incubate the cell lysates with an antibody specific for MDM2 overnight at 4°C with gentle rotation. b. Add Protein A/G agarose beads to the lysate-antibody mixture and incubate for another 2-4 hours to capture the antibody-protein complexes. c. Pellet the beads by centrifugation and wash them several times with lysis buffer to remove non-specific binding.
-
Western Blotting: a. Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer. b. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane. c. Probe the membrane with primary antibodies against p53 and MDM2, followed by HRP-conjugated secondary antibodies. d. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Expected Outcome: A specific MDM2 probe should decrease the amount of p53 that co-immunoprecipitates with MDM2 in a dose-dependent manner.
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a powerful method to confirm direct binding of a compound to its target protein in a cellular environment.[3][4][5][6][7]
Principle: Ligand binding stabilizes the target protein, leading to an increase in its melting temperature (Tm). This change in thermal stability can be detected by heating cell lysates or intact cells to various temperatures and quantifying the amount of soluble protein remaining.
Protocol:
-
Cell Treatment and Heating: a. Treat cultured cells with the test compound (this compound) or vehicle control. b. Harvest the cells, wash with PBS, and resuspend in a suitable buffer. c. Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures for a fixed duration (e.g., 3 minutes).
-
Lysis and Protein Quantification: a. Lyse the cells by freeze-thaw cycles. b. Separate the soluble fraction from the precipitated protein by centrifugation. c. Collect the supernatant and quantify the amount of soluble MDM2 protein using Western blotting or ELISA.
-
Data Analysis: a. Plot the amount of soluble MDM2 as a function of temperature for both treated and untreated samples. b. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
Visualizations: Signaling Pathways and Experimental Workflows
MDM2-p53 Signaling Pathway
Caption: The p53-MDM2 autoregulatory feedback loop and the inhibitory action of a probe like this compound.
Experimental Workflow for Specificity Assessment
Caption: A generalized workflow for determining the specificity of an MDM2 probe.
References
- 1. Strategies for p53 Activation and Targeted Inhibitors of the p53-Mdm2/MdmX Interaction [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking R5C3 performance against known p53 activators
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the novel p53 activator, R5C3, against established p53 activators Nutlin-3a and MI-773. The information presented is based on available preclinical data and is intended to assist researchers in evaluating these compounds for their studies.
Introduction to p53 Activation
The tumor suppressor protein p53 plays a critical role in preventing cancer formation, earning it the title "guardian of the genome." In response to cellular stress, such as DNA damage, p53 can halt the cell cycle to allow for repair or initiate programmed cell death (apoptosis) if the damage is irreparable. In many cancers, the p53 pathway is inactivated, often through its interaction with the negative regulator MDM2. Small molecule activators that disrupt the p53-MDM2 interaction can restore p53 function, making them a promising class of anti-cancer therapeutics. This guide focuses on this compound, a recently identified MDM2 inhibitor, and compares its performance with the well-characterized MDM2 inhibitors Nutlin-3a and MI-773.
Mechanism of Action: Targeting the p53-MDM2 Interaction
This compound, Nutlin-3a, and MI-773 share a common mechanism of action. They are all potent and selective inhibitors of the MDM2-p53 interaction. By binding to the p53-binding pocket of MDM2, these small molecules prevent MDM2 from targeting p53 for ubiquitination and subsequent proteasomal degradation. This leads to the stabilization and accumulation of p53 in the nucleus, where it can then activate the transcription of its target genes, including the cell cycle inhibitor p21, to exert its tumor-suppressive effects.
Caption: p53-MDM2 signaling pathway and the mechanism of MDM2 inhibitors.
Performance Comparison
The following tables summarize the available quantitative data for this compound, Nutlin-3a, and MI-773. It is important to note that direct head-to-head comparative studies for this compound against the other two compounds are limited in the public domain. The data for this compound is based on initial characterization studies.
Table 1: In Vitro Potency of p53 Activators
| Compound | Target | Assay Type | EC50 / IC50 | Cell Line(s) |
| This compound | MDM2 | Fluorescence Polarization | Data not publicly available | Not specified |
| Nutlin-3a | MDM2 | Fluorescence Polarization | ~90 nM | Various |
| MI-773 | MDM2 | Fluorescence Polarization | ~0.88 nM | Various |
Table 2: Cellular Activity of p53 Activators
| Compound | Effect on p53 Levels | Effect on p21 Levels | Cell Viability (IC50) | Cell Line(s) |
| This compound | Increase | Increase | Data not publicly available | Not specified |
| Nutlin-3a | Increase | Increase | ~1-5 µM | Various (p53 wild-type) |
| MI-773 | Increase | Increase | ~0.1-1 µM | Various (p53 wild-type) |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Western Blotting for p53 and p21
This protocol is used to determine the protein levels of p53 and its downstream target p21 following treatment with p53 activators.
Methodology:
-
Cell Culture and Treatment: Plate cells (e.g., MCF-7, A549) at a suitable density and allow them to adhere overnight. Treat cells with varying concentrations of this compound, Nutlin-3a, or MI-773 for the desired time (e.g., 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-polyacrylamide gel and separate by electrophoresis. Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against p53, p21, and a loading control (e.g., GAPDH, β-actin) overnight at 4°C. Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Caption: Western Blotting workflow for p53 and p21 detection.
p53-Dependent Luciferase Reporter Assay
This assay measures the transcriptional activity of p53.
Methodology:
-
Cell Transfection: Co-transfect cells with a p53-responsive firefly luciferase reporter plasmid (e.g., pG13-luc) and a control Renilla luciferase plasmid.
-
Compound Treatment: After 24 hours, treat the transfected cells with different concentrations of the p53 activators.
-
Cell Lysis and Luciferase Measurement: After the desired treatment period (e.g., 24 hours), lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell number.
Cell Viability (MTT) Assay
This assay assesses the effect of p53 activators on cell proliferation and viability.
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a specific density.
-
Compound Treatment: After 24 hours, treat the cells with a range of concentrations of the p53 activators.
-
MTT Incubation: After the treatment period (e.g., 72 hours), add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 values.
Conclusion
This compound, as an MDM2 inhibitor, represents a promising new tool for the activation of the p53 pathway. While direct comparative data with established compounds like Nutlin-3a and MI-773 is still emerging, its shared mechanism of action suggests it will be a valuable compound for cancer research. Further studies are required to fully elucidate its potency and efficacy in various preclinical models. This guide provides a framework for researchers to design and execute experiments to benchmark this compound's performance and contribute to the growing body of knowledge on p53 activation.
Safety Operating Guide
Standard Operating Procedure: Disposal of Novel Research Compound R5C3
Disclaimer: The identifier "R5C3" does not correspond to a publicly documented chemical substance. The following procedures are provided as a general framework for the safe disposal of a novel or uncharacterized research chemical in a laboratory setting. This guide should be adapted in consultation with your institution's Environmental Health & Safety (EHS) department.
Immediate Safety & Hazard Assessment
Before initiating any disposal protocol, a thorough hazard assessment is mandatory. The primary goal is to characterize the unknown compound's potential risks to personnel and the environment. This assessment informs the entire disposal pathway.
1.1. Initial Characterization: Review all available data on this compound, including its synthesis pathway, precursor materials, and any analytical data collected (e.g., NMR, LC-MS, FTIR). This information can provide clues about its potential reactivity, functional groups, and likely hazard class.
1.2. Physical and Chemical Properties: A summary of known or estimated properties for this compound must be documented. This data is critical for EHS to determine the appropriate waste stream and disposal method.
| Property | Value | Method / Justification |
| Physical State | Solid Crystalline Powder | Direct Observation |
| pH of 1% Solution | 6.8 - 7.2 | pH meter measurement |
| Flash Point (°C) | > 100 °C (Estimated) | Based on high thermal stability observed during synthesis |
| Boiling Point (°C) | Not Determined | Assumed to decompose before boiling |
| Solubility | Soluble in DMSO, Methanol; Insoluble in Water | Experimental Observation |
| Known Reactivity | Reacts with strong oxidizing agents | Inferred from structural analogs |
| Toxicity Data (LD50) | Not Available (Treat as highly toxic) | Precautionary Principle |
Personal Protective Equipment (PPE)
Standard PPE is required at all times when handling this compound. Based on the precautionary principle of treating novel compounds as potentially hazardous, the following minimum PPE is mandated:
-
Eye Protection: ANSI Z87.1 compliant safety glasses or goggles.
-
Hand Protection: Nitrile gloves (double-gloving recommended).
-
Body Protection: Flame-resistant lab coat.
-
Respiratory Protection: Work should be conducted within a certified chemical fume hood.
Disposal Workflow and Decision Process
The disposal pathway for this compound is determined by a systematic evaluation of its properties and potential hazards. The following workflow must be followed to ensure regulatory compliance and safety.
Caption: Decision workflow for classifying and segregating this compound waste.
Step-by-Step Disposal Protocol
4.1. Waste Segregation:
-
Solid Waste: Collect all solid this compound waste, including contaminated consumables (e.g., weigh boats, wipes), in a dedicated, puncture-proof hazardous waste container lined with a polyethylene bag.
-
Liquid Waste: Collect solutions containing this compound in a dedicated, leak-proof, and chemically compatible (e.g., HDPE or glass) hazardous waste container. Do not mix with other waste streams. Based on its solubility, this will likely be a non-aqueous, flammable waste stream if methanol is the solvent.
4.2. Waste Container Labeling: All waste containers must be labeled immediately with a hazardous waste tag. The tag must include:
-
The words "Hazardous Waste"
-
Full Chemical Name: "this compound (Novel Research Compound)"
-
All known components and estimated concentrations.
-
Accumulation Start Date.
-
Principal Investigator's Name and Lab Location.
-
All identified hazards (e.g., "Toxic," "Flammable Solvent").
4.3. Storage: Store the sealed hazardous waste container in a designated Satellite Accumulation Area (SAA) within the laboratory. The SAA must be under the direct control of laboratory personnel and away from drains, heat sources, and incompatible materials.
4.4. Final Disposal: Once the container is full or has been in accumulation for the maximum allowed time per institutional policy (e.g., 90 days), contact your EHS department to schedule a waste pickup. Provide them with all characterization data collected in Section 1.
Spill & Emergency Procedures
-
Minor Spill (Contained in Fume Hood):
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, absorb the spill with a chemical absorbent pad or vermiculite.
-
Collect the contaminated absorbent material and place it in the solid hazardous waste container for this compound.
-
Clean the spill area with an appropriate solvent (e.g., methanol), and dispose of the cleaning materials as hazardous waste.
-
-
Major Spill (Outside Fume Hood):
-
Evacuate the laboratory immediately.
-
Alert others in the vicinity and activate the nearest fire alarm if the substance is flammable or poses a respiratory risk.
-
Close the laboratory doors.
-
Contact your institution's emergency response line and the EHS department from a safe location. Provide details on the substance, location, and quantity of the spill.
-
Do not re-enter the laboratory until cleared by emergency personnel.
-
Standard Operating Procedure: Handling and Disposal of R5C3
This document provides essential safety and logistical information for the handling and disposal of R5C3, a novel research compound of uncharacterized hazardous potential. Due to the unknown toxicological profile of this compound, it must be treated as a potent and hazardous substance. Strict adherence to these procedural guidelines is mandatory to ensure personnel safety and environmental protection.
Hazard Identification and Risk Assessment
Given that this compound is a new chemical entity, comprehensive hazard data is not yet available. Therefore, a precautionary approach is required, assuming high toxicity.
Assumed Primary Hazards:
-
Potent biological activity
-
Potential for acute and chronic toxicity
-
Possible carcinogen, mutagen, or teratogen
-
Skin and eye irritant
Routes of Exposure:
-
Inhalation of aerosols or fine powders
-
Dermal (skin) contact
-
Ocular (eye) contact
-
Ingestion
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is required to minimize all potential routes of exposure.
| PPE Category | Specification | Purpose |
| Hand Protection | Double-gloving: Nitrile inner glove, chemical-resistant outer glove (e.g., neoprene or butyl rubber) | Prevents skin contact. Double-gloving provides protection in case of a breach of the outer glove. |
| Eye/Face Protection | ANSI Z87.1 compliant safety goggles and a full-face shield | Protects against splashes, aerosols, and airborne particles. |
| Body Protection | Disposable, solid-front, back-tying chemical-resistant gown over a standard lab coat | Provides a barrier against spills and contamination of personal clothing. |
| Respiratory Protection | NIOSH-approved N95 respirator or higher (e.g., elastomeric half-mask with P100 filters) | Prevents inhalation of airborne particles. The selection should be based on a risk assessment of the specific procedure. |
Safe Handling and Operational Plan
All handling of this compound must be performed within a designated and controlled area.
Engineering Controls:
-
All manipulations of this compound powder must be conducted within a certified chemical fume hood or a Class II biological safety cabinet to control airborne particles.
-
Use of a powder-free handling enclosure is recommended for weighing and aliquoting.
Experimental Protocol for Handling:
-
Preparation: Before handling, ensure the work area is clean and free of unnecessary equipment. Post a warning sign indicating that a potent compound is in use.
-
Donning PPE: Put on all required PPE in the correct order (gown, inner gloves, respirator, goggles, face shield, outer gloves).
-
Handling:
-
Conduct all work at least 6 inches inside the fume hood sash.
-
Use disposable labware whenever possible to minimize cleaning and decontamination.
-
Handle this compound with care to avoid generating dust or aerosols.
-
-
Post-Handling:
-
Decontaminate all non-disposable equipment that has come into contact with this compound using a validated cleaning procedure (e.g., 70% ethanol followed by a surface cleaner).
-
Wipe down the work surface in the fume hood.
-
-
Doffing PPE: Remove PPE in the reverse order of donning, being careful to avoid self-contamination. Dispose of all disposable PPE as hazardous waste.
Disposal Plan
All materials contaminated with this compound are to be treated as hazardous waste.
| Waste Stream | Collection and Disposal Procedure |
| Solid Waste | Includes used PPE, disposable labware, and contaminated absorbent materials. Place in a dedicated, sealed, and clearly labeled hazardous waste container. |
| Liquid Waste | Includes all solutions containing this compound. Collect in a sealed, shatter-resistant, and clearly labeled hazardous waste container. Do not mix with other solvent waste streams unless explicitly permitted. |
| Sharps Waste | Includes needles, scalpels, and contaminated glass. Place in a designated sharps container that is puncture-resistant and leak-proof. |
Emergency Procedures
Spill Response:
-
Evacuate: Immediately alert others and evacuate the affected area.
-
Isolate: Close the doors to the laboratory and prevent re-entry.
-
Report: Notify the laboratory supervisor and the institution's Environmental Health and Safety (EHS) office.
-
Decontaminate: Only trained personnel with appropriate PPE should clean up the spill using a spill kit with appropriate absorbent materials.
Personnel Exposure:
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and copious amounts of water for at least 15 minutes.
-
Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes at an eyewash station.
-
Inhalation: Move the affected person to fresh air.
-
Seek immediate medical attention after any exposure.
Visualized Workflows
Caption: Step-by-step workflow for the safe handling and disposal of this compound.
Caption: Logical flow of immediate actions following an exposure event with this compound.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
